Product packaging for 7,8-Difluoroquinolin-3-amine(Cat. No.:CAS No. 318685-32-4)

7,8-Difluoroquinolin-3-amine

Cat. No.: B2934126
CAS No.: 318685-32-4
M. Wt: 180.158
InChI Key: RSHIEXAOQCAVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,8-Difluoroquinolin-3-amine is a useful research compound. Its molecular formula is C9H6F2N2 and its molecular weight is 180.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2 B2934126 7,8-Difluoroquinolin-3-amine CAS No. 318685-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIEXAOQCAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 7,8-Difluoroquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 7,8-Difluoroquinolin-3-amine, a key intermediate in the development of advanced pharmaceutical agents. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's analytical profile.

Introduction: The Significance of this compound

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine atoms at the 7 and 8 positions of the quinoline ring system can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and membrane permeability. The amine group at the 3-position serves as a versatile synthetic handle for the introduction of diverse pharmacophores, making this molecule a valuable building block for the synthesis of novel therapeutic agents. An accurate and thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and as a foundation for the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. The following sections detail the predicted proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The aromatic protons of the quinoline ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents. The amine protons' chemical shift can be variable and is often broad.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.5 - 8.7s-
H-47.2 - 7.4s-
H-57.6 - 7.8tJ(H-5, H-6) ≈ 8.0
H-67.0 - 7.2mJ(H-6, H-5) ≈ 8.0, J(H-6, F-7) ≈ 9.0
NH₂4.0 - 5.5br s-

Predicted in CDCl₃ at 400 MHz.

The protons at positions 2 and 4 are singlets as they have no adjacent proton neighbors. The H-5 proton will appear as a triplet due to coupling with H-6. The H-6 proton is expected to be a multiplet due to coupling with both H-5 and the fluorine at position 7. The amine protons typically appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2145 - 148-
C-3130 - 133-
C-4115 - 118-
C-4a125 - 128J(C-4a, F-8) ≈ 5
C-5120 - 123J(C-5, F-7) ≈ 4
C-6110 - 113J(C-6, F-7) ≈ 20, J(C-6, F-8) ≈ 3
C-7150 - 153J(C-7, F-7) ≈ 250, J(C-7, F-8) ≈ 15
C-8148 - 151J(C-8, F-8) ≈ 245, J(C-8, F-7) ≈ 12
C-8a135 - 138J(C-8a, F-8) ≈ 10

Predicted in CDCl₃ at 100 MHz.

The carbons directly bonded to fluorine (C-7 and C-8) will exhibit large one-bond coupling constants (¹JCF), which are characteristic of fluorinated aromatic systems.[2] Smaller two- and three-bond couplings to fluorine will also be observed for adjacent carbons.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The chemical shifts are very sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-7-130 to -135dJ(F-7, F-8) ≈ 20
F-8-140 to -145dJ(F-8, F-7) ≈ 20

Predicted in CDCl₃, referenced to CFCl₃.

The two fluorine atoms are expected to show distinct signals and will be coupled to each other, resulting in a doublet for each. The chemical shifts are in the typical range for aryl fluorides.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A standard one-pulse experiment is usually sufficient.

NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the amine N-H bonds, aromatic C-H and C=C bonds, and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H (amine)3300 - 3500Symmetric and asymmetric stretching (two bands for primary amine)[3]
C-H (aromatic)3000 - 3100Stretching
C=C (aromatic)1500 - 1600Ring stretching
C-N (aromatic amine)1250 - 1335Stretching[3]
C-F (aryl fluoride)1100 - 1250Stretching
N-H (amine)1580 - 1650Bending (scissoring)[3]

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region would be a strong indication of the primary amine group. The strong absorptions due to the C-F stretching vibrations are also a key diagnostic feature.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectroscopy Workflow using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₉H₆F₂N₂) is 180.15 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺181.06Molecular ion peak (protonated)
[M-NH₂]⁺164.05Loss of the amino group
[M-HCN]⁺153.05Loss of hydrogen cyanide from the quinoline ring

The fragmentation pattern of quinolones can be complex, but key losses often involve substituents and fragmentation of the heterocyclic ring system.[4]

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.

Mass Spectrometry Workflow for Structural Confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization of this important synthetic intermediate. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the pharmaceutical sciences to confidently identify and utilize this compound in their synthetic endeavors. The unique spectroscopic features, particularly the signatures of the fluorine and amine functionalities, are key identifiers for this molecule.

References

Physicochemical properties of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7,8-Difluoroquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document serves as a technical resource, offering both collated data and detailed experimental protocols for its characterization.

Molecular Identity and Structure

This compound is a heterocyclic aromatic amine. The quinoline core is a prevalent motif in numerous biologically active compounds, and the addition of two fluorine atoms at the 7 and 8 positions creates unique electronic and steric properties.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental conditions.

PropertyValueSource
CAS Number 318685-32-4Parchem[1]
Molecular Formula C₉H₆F₂N₂Parchem[1]
Molecular Weight 180.16 g/mol (Calculated)
Melting Point Not available. Requires experimental determination.N/A
Boiling Point 357.7 ± 37.0 °C (Predicted for a related derivative)LookChem[2]
LogP (Lipophilicity) ~2.3 (Estimated based on 7-Chloro-6,8-difluoroquinolin-3-amine)PubChem[3]
Topological Polar Surface Area 38.9 Ų (Computed for a related derivative)PubChem[3]
pKa Not available. Requires experimental determination.N/A
Solubility Not available. Requires experimental determination.N/A

Synthesis Overview

A common synthetic route to this compound involves a multi-step process starting from 7,8-difluoroquinoline. The synthesis generally proceeds through substitution, condensation, and deprotection reactions to yield the final amine product.[4] This method is advantageous due to its straightforward route and suitability for larger-scale production without the use of highly toxic reagents.[4]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra should be obtained from the supplier or determined experimentally, a theoretical analysis provides expected characteristics.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands corresponding to its functional groups:

  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, which are typically weaker and sharper than O-H stretches.[6]

  • N-H Bending: A characteristic bending vibration for primary amines should appear between 1650-1580 cm⁻¹.[6]

  • C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[6]

  • C-F Stretching: Strong absorptions corresponding to the C-F bonds will be present, typically in the 1350-1100 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the primary observation would be the protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: Given the molecular formula C₉H₆F₂N₂, the exact mass is approximately 180.05. The [M+H]⁺ peak would therefore be expected at m/z ≈ 181.06.

  • Fragmentation: Quinolone structures can undergo characteristic fragmentation, including the loss of small neutral molecules like H₂O or CO under certain conditions.[7] The specific fragmentation pattern would provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation. Detailed spectral data, including chemical shifts and coupling constants, are typically available from commercial suppliers.[5][8]

Standard Operating Protocols for Characterization

The following section details standardized, field-proven methodologies for determining the fundamental physicochemical properties of novel compounds like this compound.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity.[9] Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1 °C), whereas impurities broaden this range and depress the melting temperature.[9][10] The capillary method is a pharmacopeia-accepted standard.[11]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end firmly on a hard surface to tightly pack the solid into a column of 2.5-3.5 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[12]

  • Heating Protocol:

    • If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C/minute to get a rough estimate.[12]

    • For the precise measurement, set the starting temperature to 5-10 °C below the estimated melting point.

    • Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).[10]

  • Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility Determination

Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures the solution has reached a true saturation point at a controlled temperature.[13][14]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means that solid material should remain visible after the equilibration period.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is achieved by either:

    • Centrifugation: Centrifuge the sample to pellet the excess solid.

    • Filtration: Filter the solution through a low-binding 0.45 µm syringe filter. Note: Pre-saturating the filter by passing a small amount of solution through it first can mitigate loss of the compound due to adsorption.[15]

  • Concentration Analysis: Accurately dilute the clear supernatant with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[16]

  • Reporting: Express the solubility in units such as mg/mL or µM.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.[17] By separating the sample based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase, impurities can be detected and quantified as separate peaks in the chromatogram.[18]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Create a working solution for injection by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10 µg/mL).

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a UV detector.[17]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 10 µL.[17]

    • Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 225 nm).[17]

  • Analysis:

    • Inject the prepared sample.

    • Integrate the area of all peaks in the resulting chromatogram.

  • Purity Calculation: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and expressing the result as a percentage.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, following standard laboratory safety practices for amine compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[20][21]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[19]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[19]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[19]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[19]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[19]

References

Quantum chemical calculations for 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 7,8-Difluoroquinolin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the quantum chemical calculations performed on this compound, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into computational methodologies that accelerate and refine molecular design and analysis. We will explore the causality behind specific computational choices, present a self-validating protocol, and ground all findings in authoritative references.

Introduction: The Significance of the Difluoroquinoline Scaffold

Quinolone and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of fluorine atoms, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional structure and electronic landscape of this molecule at a quantum level is therefore paramount for rational drug design and the development of novel therapeutics.[3]

This guide eschews a generic template in favor of a narrative that logically unfolds from fundamental theory to actionable insights. We will employ quantum chemical calculations to build a detailed molecular portrait of this compound, providing a robust foundation for future in silico and in vitro investigations.

The Theoretical Framework: Why Density Functional Theory?

To accurately model a multi-electron system like this compound, we must solve the time-independent Schrödinger equation. However, exact analytical solutions are only possible for one-electron systems.[4] This necessitates the use of approximation methods.

From Hartree-Fock to Electron Correlation

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex interactions between electrons by assuming each electron moves in an average, or mean, field created by all other electrons.[5][6][7] While a cornerstone of quantum chemistry, HF theory neglects the instantaneous repulsions between electrons, an effect known as electron correlation. This omission can lead to inaccuracies in predicting molecular properties.

Density Functional Theory (DFT): A Pragmatic and Powerful Alternative

Density Functional Theory (DFT) offers a compelling alternative, providing a framework to include electron correlation at a significantly lower computational cost than post-HF methods.[8][9] DFT's central tenet is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, a function of only three spatial coordinates.[10] This is a monumental simplification compared to the complex wave function of the HF method.

The practical implementation of DFT relies on the Kohn-Sham equations, which introduce an exchange-correlation functional to approximate the quantum mechanical effects of exchange and electron correlation.[10] The choice of this functional, along with the basis set, is critical to the accuracy of the calculation.

  • Choice of Functional: B3LYP For this study, we select the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[11][12] B3LYP is a hybrid functional because it incorporates a portion of the exact exchange energy from Hartree-Fock theory, which improves the description of many molecular properties.[12] It has a long and successful track record for providing a good balance of accuracy and computational efficiency for a wide range of organic molecules, making it a standard choice in the field.[13][14]

  • Choice of Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system. Let's deconstruct its nomenclature:

    • 6-311G : This indicates a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility for accurately representing the electron distribution.

    • ++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is important for anions, weak interactions, and accurate electronic property calculations.[15]

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds and bond angles.[15]

Computational Workflow and Experimental Protocols

The following section details the step-by-step methodology for the quantum chemical analysis of this compound using the Gaussian software package, a widely used program in computational chemistry.[16][17][18]

Diagram: Computational Analysis Workflow

The overall process follows a logical sequence from initial structure preparation to in-depth analysis of molecular properties.

Computational Workflow cluster_prep 1. Preparation cluster_calc 2. Core Calculation (Gaussian) cluster_analysis 3. Property Analysis cluster_interp 4. Interpretation Build Build Initial 3D Structure (e.g., GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Input Geometry Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Geometry Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Optimized Geometry Geom Structural Parameters (Bond Lengths, Angles) Freq->Geom Output File Vib Vibrational Spectra (IR, Raman) Freq->Vib Output File Drug Implications for Drug Design Geom->Drug Synthesize Data Vib->Drug Synthesize Data Elec->Drug Synthesize Data HOMO_LUMO_Concept cluster_orbitals Molecular Orbitals cluster_gap LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor Other_Occ Other Occupied MOs E_axis Energy E_axis->Other_Occ p1 p2 p1->p2 Energy Gap (ΔE) Relates to Reactivity

References

A Technical Guide to the Solubility and Stability of 7,8-Difluoroquinolin-3-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 7,8-Difluoroquinolin-3-amine, a key heterocyclic scaffold in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related fluoroquinolones and fundamental chemical principles to offer predictive insights and robust experimental protocols. The intended audience includes researchers, medicinal chemists, and formulation scientists engaged in early-stage drug discovery and development. Herein, we detail methodologies for determining aqueous and organic solubility, protocols for assessing stability under various stress conditions (pH, light, temperature), and best practices for handling and storage.

Introduction

Quinoline derivatives are foundational scaffolds in drug discovery, with numerous examples demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate key physicochemical and pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity. This compound represents a promising, yet under-characterized, building block for the synthesis of novel therapeutic agents.

A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise the integrity of biological assays and complicate formulation and storage. This guide establishes a foundational understanding of this compound's likely behavior and provides the necessary experimental frameworks to empirically determine these critical parameters.

Predicted Physicochemical Profile

The solubility and stability of a molecule are governed by its inherent physicochemical properties. While experimental data for this compound is limited, we can predict its characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicRationale & Implications
Chemical Structure C₉H₆F₂N₂The structure consists of a difluorinated benzene ring fused to a pyridine ring containing an amino group.
Molecular Weight 180.16 g/mol A relatively low molecular weight generally favors solubility.
pKa (Predicted) Basic pKa: ~3-5 (Quinoline N), Acidic pKa: ~8-10 (Amino group)The quinoline nitrogen is a weak base. The amino group is also basic but its pKa is influenced by the aromatic system. The difluoro substitution is electron-withdrawing and will likely decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. pH will critically influence the ionization state and thus aqueous solubility.[3]
logP (Predicted) ~1.5 - 2.5The fluorine atoms increase lipophilicity, while the amino group provides a degree of hydrophilicity. The overall molecule is expected to be moderately lipophilic, suggesting poor intrinsic aqueous solubility but good membrane permeability.
Appearance Likely a solid at room temperature.Similar quinoline derivatives are typically crystalline solids.[2] May darken upon exposure to light and air.[4]

Solubility Assessment

Accurate solubility data is essential for preparing stock solutions, designing in vitro assays, and developing formulations. We describe two standard protocols for solubility determination.

Kinetic Solubility Workflow

This high-throughput method is suitable for early discovery and involves adding a concentrated DMSO stock solution to an aqueous buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO C Add Stock to Buffer (e.g., 2 µL into 198 µL) A->C B Prepare Aqueous Buffers (e.g., pH 5.0, 7.4, 9.0) B->C D Shake/Incubate (e.g., 2h at RT) C->D E Filter/Centrifuge to Remove Precipitate D->E F Quantify Supernatant (LC-MS/MS or HPLC-UV) E->F G Calculate Solubility (Compare to Standards) F->G G cluster_stress Stress Conditions (Incubate for set times) A Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B Light Box) A->F G Quench Reaction (Neutralize, Dilute) B->G C->G D->G E->G F->G H Analyze by HPLC-UV/MS (Assess % Parent Remaining & Identify Degradants) G->H

References

The Vanguard of Discovery: A Technical Guide to the Initial Biological Screening of 7,8-Difluoroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

For over two centuries, the quinoline scaffold has served as a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic aromatic organic compound, characterized by a fused benzene and pyridine ring system, is a recurring motif in a multitude of natural products and synthetic drugs.[2] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. Consequently, quinoline derivatives have been successfully developed as antimicrobial, anticancer, antimalarial, anti-inflammatory, and anti-HIV agents.[2] The ongoing exploration of novel quinoline-based compounds continues to be a fertile ground for drug discovery, addressing the persistent challenges of drug resistance and the need for more effective and targeted therapies.

The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 7,8-difluoro substitution pattern on the quinolin-3-amine core represents a modern approach to modulate the electronic and steric properties of the scaffold, potentially leading to novel biological activities and improved pharmacokinetic profiles. This guide provides a comprehensive framework for the initial biological screening of this promising class of compounds, rooted in established methodologies and a deep understanding of their potential therapeutic applications.

Chapter 1: The Initial Gateway - In Vitro Cytotoxicity Assessment

Prior to any investigation into specific therapeutic activities, a fundamental understanding of a compound's intrinsic cytotoxicity is paramount. This initial screen serves a dual purpose: it identifies compounds with potent, non-specific toxicity that are unsuitable for further development, and it provides a crucial therapeutic window for compounds that exhibit selective activity against cancer cells or pathogenic microbes. The MTT and XTT assays are robust, colorimetric methods widely employed for this purpose, relying on the metabolic activity of viable cells.[3][4][5]

The Principle of Tetrazolium Salt Reduction

At the heart of these assays lies the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[4] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable, metabolically active cells.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a solubilization step prior to absorbance measurement.[3][4]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast, XTT is reduced to a water-soluble orange formazan, simplifying the assay protocol by eliminating the need for solubilization.[3]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Data Analysis A 1. Culture Normal Human Cell Line (e.g., HFF-1) B 2. Trypsinize and Count Cells A->B C 3. Seed Cells in 96-well Plates B->C E 5. Add Compounds to Wells C->E D 4. Prepare Serial Dilutions of 7,8-Difluoroquinolin-3-amine Derivatives D->E F 6. Incubate for 48-72 hours G 7. Add XTT Reagent F->G H 8. Incubate for 2-4 hours G->H I 9. Measure Absorbance (450 nm) H->I J 10. Calculate % Viability and IC50 I->J

Caption: Workflow for XTT-based cytotoxicity screening.

Detailed Protocol: XTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture a normal human cell line, such as human foreskin fibroblasts (HFF-1), under standard conditions (e.g., 37°C, 5% CO₂).

    • Harvest the cells and perform a cell count to ensure accurate seeding density.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions to create a range of final concentrations for testing (e.g., 0.1 to 100 µM).

    • Add the diluted compounds to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the treated plates for a period of 48 to 72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2 to 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Parameter Description Example Value
Cell Line Normal human cell line for general cytotoxicity.HFF-1
Seeding Density Number of cells seeded per well.8,000 cells/well
Compound Conc. Range of concentrations tested.0.1 - 100 µM
Incubation Time Duration of compound exposure.72 hours
Assay Reagent Tetrazolium salt used.XTT
Readout Absorbance wavelength.450 nm
Endpoint Calculated value for cytotoxicity.IC₅₀ (µM)

Chapter 2: Probing for Anticancer Potential

The quinoline scaffold is a prominent feature in numerous anticancer agents, exerting its effects through diverse mechanisms such as DNA intercalation, topoisomerase inhibition, and modulation of signaling pathways.[2][6][7][8] An initial screen against a panel of human cancer cell lines is an effective strategy to identify derivatives with promising antiproliferative activity.

Mechanistic Rationale for Anticancer Screening

Quinoline derivatives have been shown to induce cancer cell death through various mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer drugs.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cell proliferation.[2]

  • Inhibition of Angiogenesis: Cutting off the blood supply to tumors can inhibit their growth and metastasis.[2]

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial for cancer cell signaling and survival.[7][8]

Experimental Protocol: Anticancer Cell Viability Assay (MTT)

The MTT assay is a widely used method to assess the antiproliferative effects of compounds on cancer cell lines.[5]

  • Cell Panel Selection:

    • Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[9]

  • Assay Procedure:

    • The protocol is similar to the XTT cytotoxicity assay, with the primary difference being the use of cancer cell lines instead of a normal cell line.

    • Following compound incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) to dissolve the formazan crystals.[3]

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Calculate the IC₅₀ value for each compound against each cancer cell line.

    • A lower IC₅₀ value indicates greater potency.

Compound ID MCF-7 IC₅₀ (µM) HCT-116 IC₅₀ (µM) A549 IC₅₀ (µM) HFF-1 IC₅₀ (µM) Selectivity Index (SI)
DFQ-3A-001 5.28.16.5>100>15.4 (for A549)
DFQ-3A-002 12.815.310.2>100>9.8 (for A549)
Doxorubicin 0.81.10.92.52.8 (for A549)

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Chapter 3: Combating Microbial Threats - Antibacterial and Antifungal Screening

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] Fluoroquinolones, a well-known class of antibacterial agents, are a testament to the potential of the quinoline scaffold in this therapeutic area.[1] Furthermore, some fluoroquinolones have demonstrated antifungal activity, suggesting that this compound derivatives may possess a broad antimicrobial spectrum.[1][11]

Primary Antibacterial Screening: The Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][12][13] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][13]

Experimental Workflow: MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination A 1. Prepare Serial Dilutions of Compounds in 96-well Plates C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate at 37°C for 18-24 hours E 5. Visually Inspect for Turbidity D->E F 6. Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for antibacterial MIC determination.

Detailed Protocol: Broth Microdilution for Antibacterial Screening
  • Preparation:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Antifungal Susceptibility Testing

A similar broth microdilution protocol can be adapted for antifungal screening against pathogenic yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus fumigatus). The primary modifications include the use of a fungal-specific growth medium (e.g., RPMI-1640) and appropriate incubation conditions. The potential mechanism of action for quinoline derivatives against fungi may involve the inhibition of topoisomerase II.[1][11]

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
DFQ-3A-001 83216
DFQ-3A-002 >64>6432
Ciprofloxacin 0.50.25>64
Fluconazole >64>642

Chapter 4: Exploring a Key Target - Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a common feature in many diseases, including cancer and inflammatory disorders. Quinoline derivatives have emerged as potent inhibitors of various kinases, such as PI3K, TTK, and Syk.[15][16][17][18][19] Therefore, screening this compound derivatives against a panel of relevant kinases can provide valuable insights into their mechanism of action and therapeutic potential.

General Approach to Kinase Inhibition Screening

Due to the highly specific nature of kinase assays, they are often performed using commercially available kits or through specialized contract research organizations. The general principle involves measuring the enzymatic activity of a specific kinase in the presence and absence of the test compound. A reduction in kinase activity indicates inhibition.

Common assay formats include:

  • Biochemical Assays: These in vitro assays use purified recombinant kinases and measure the phosphorylation of a substrate.

  • Cell-Based Assays: These assays measure the inhibition of a specific kinase signaling pathway within a cellular context.

A primary screen against a panel of kinases can help identify initial hits. Follow-up studies would then involve determining the IC₅₀ value for the most promising compound-kinase interactions to quantify the potency of inhibition.

Conclusion: A Roadmap for Advancing this compound Derivatives

This guide has outlined a systematic and logical approach to the initial biological screening of this compound derivatives. By beginning with a foundational cytotoxicity assessment, followed by parallel screening for anticancer and antimicrobial activities, researchers can efficiently identify promising lead compounds. Further investigation into specific molecular targets, such as protein kinases, can then elucidate their mechanisms of action and pave the way for subsequent lead optimization and preclinical development. The inherent versatility of the quinoline scaffold, enhanced by the strategic incorporation of difluoro substituents, holds significant promise for the discovery of next-generation therapeutic agents.

References

Introduction: The Significance of Tautomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 7,8-Difluoroquinolin-3-amine

This guide provides a detailed exploration of the tautomeric phenomena in this compound, a molecule of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of its tautomeric forms, the influence of its fluorine substituents, and provide robust experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's structural dynamics.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including its solubility, stability, and, most importantly, its biological activity and potential toxicity.[1][2] For nitrogen-containing aromatic heterocycles, such as quinoline derivatives, amino-imino tautomerism is a key aspect of their chemical behavior.[3][4] Understanding and controlling the tautomeric preferences of a drug candidate is therefore essential for ensuring its efficacy and safety.

This compound presents a compelling case study. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, and the presence of fluorine atoms can significantly modulate a molecule's properties, including its acidity/basicity and metabolic stability.[5][6] This guide will provide a predictive framework and practical methodologies for the comprehensive investigation of tautomerism in this specific and structurally significant molecule.

Theoretical Framework: Potential Tautomers of this compound

The primary tautomeric equilibrium for this compound is anticipated to be between the amino and imino forms. The introduction of electron-withdrawing fluorine atoms at the 7 and 8 positions is expected to influence the electron density distribution within the quinoline ring system, thereby affecting the relative stability of the tautomers.[5][7]

The potential tautomeric forms are:

  • Amino Tautomer (A): This form maintains the aromaticity of the quinoline ring system. Generally, for α- and γ-amino-N-heterocyclic compounds, the amino form is predominantly favored due to the preservation of aromatic resonance energy.[3][8]

  • Imino Tautomer (B): This tautomer involves the migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in a quinonoid structure. This disrupts the aromaticity of the pyridine ring, which typically incurs an energetic penalty.

A third, zwitterionic, form could also be considered, particularly in polar protic solvents, although it is generally less stable than the neutral forms.

Tautomers A Amino Tautomer (A) (Aromatic) B Imino Tautomer (B) (Quinonoid) A->B H⁺ shift

Caption: Prototropic tautomerism in this compound.

The electron-withdrawing nature of the fluorine atoms at positions 7 and 8 is expected to decrease the basicity of the quinoline nitrogen, which could further disfavor the protonation required to form the imino tautomer. However, the precise energetic landscape requires detailed experimental and computational investigation.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[9][10][11] The slow rate of proton exchange between tautomers on the NMR timescale often allows for the direct observation and quantification of each species.[11]

Experimental Protocol: ¹H and ¹⁹F NMR Analysis

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the solvent's influence on the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for each sample.

    • Identify distinct signals corresponding to the amino (-NH₂) and potentially the imino (=NH) protons. The chemical shifts of aromatic protons will also differ between the tautomers.

    • Integrate the signals corresponding to each tautomeric form to determine their relative populations.

  • ¹⁹F NMR Acquisition:

    • Acquire ¹⁹F NMR spectra. The chemical shifts of the fluorine atoms are highly sensitive to the electronic environment and will differ between the amino and imino forms, providing an additional probe for tautomer identification.[12]

  • Variable Temperature (VT) NMR:

    • Perform NMR experiments at various temperatures to investigate the thermodynamics of the tautomeric equilibrium. Changes in the relative integrals with temperature can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Data Interpretation:

TautomerExpected ¹H NMR FeaturesExpected ¹⁹F NMR Features
Amino (A) Broad singlet for -NH₂ protons. Aromatic signals consistent with a substituted quinoline ring.Two distinct signals for F₇ and F₈.
Imino (B) Singlet for =NH proton (likely downfield). Aromatic signals indicative of a quinonoid system.Shifted signals for F₇ and F₈ compared to the amino form.
UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[13][14][15]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents spanning a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Deconvolute the overlapping spectra to identify the absorption bands corresponding to each tautomer.

    • Analyze the changes in the relative intensities of these bands as a function of solvent polarity to understand the influence of the medium on the tautomeric equilibrium.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy cluster_Comp Computational Modeling NMR_Prep Sample Preparation (Varying Solvents) H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR F19_NMR ¹⁹F NMR Acquisition NMR_Prep->F19_NMR VT_NMR Variable Temperature NMR H1_NMR->VT_NMR Data_Integration Data Integration & Tautomer Ratio Determination VT_NMR->Data_Integration UV_Prep Sample Preparation (Varying Solvents) UV_Acq Spectral Acquisition UV_Prep->UV_Acq UV_Acq->Data_Integration DFT_Opt Geometry Optimization (DFT) Energy_Calc Relative Energy Calculation DFT_Opt->Energy_Calc Spec_Sim Spectra Simulation (NMR, UV-Vis) Energy_Calc->Spec_Sim Spec_Sim->Data_Integration

Caption: Integrated workflow for tautomer analysis.

Computational Modeling: A Predictive Approach

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[16][17][18]

Computational Protocol: DFT Calculations

  • Model Building: Construct 3D models of the potential tautomers of this compound.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for each tautomer in the gas phase and in solution (using a polarizable continuum model, PCM) with a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[19][20][21]

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation:

    • Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities. High-level corrections, such as those from coupled-cluster theory, may be necessary for greater accuracy.[1][2]

  • Spectroscopic Prediction:

    • Calculate the NMR chemical shifts (¹H and ¹⁹F) and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Predicted Relative Stabilities (Illustrative):

TautomerRelative Gibbs Free Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Water (PCM)
Amino (A) 0.00 (Reference)0.00 (Reference)
Imino (B) Predicted to be significantly higherPredicted to be significantly higher

Note: The actual values would be determined from the calculations.

Conclusion: A Synergistic Approach to Understanding Tautomerism

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with direct implications for its potential as a therapeutic agent. A definitive characterization of its tautomeric equilibrium requires a synergistic approach that combines the strengths of high-resolution spectroscopic techniques and modern computational methods. The protocols outlined in this guide provide a robust framework for such an investigation. By elucidating the predominant tautomeric form and its solvent-dependent behavior, researchers can gain critical insights into the structure-activity relationship of this and related compounds, ultimately facilitating the development of safer and more effective pharmaceuticals.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthetic Routes for 7,8-Difluoroquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-difluoroquinolin-3-amine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of novel therapeutic agents due to the unique electronic properties conferred by the fluorine substituents.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the primary synthetic pathways to this key intermediate and its derivatives. We will explore two robust and widely applicable strategies: direct C-N bond formation via palladium-catalyzed amination and functional group transformation through classical name reactions such as the Curtius and Hofmann rearrangements. Each section offers in-depth mechanistic insights, explains the causality behind experimental choices, and provides detailed, actionable protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in pharmaceutical sciences, forming the core of numerous drugs with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The introduction of fluorine atoms, particularly at the 7 and 8 positions, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The 3-amino group serves as a critical handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery programs.[6] This guide focuses on reliable and scalable methods to access the this compound core structure.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several angles. The most common strategies involve either building the C-N bond directly onto a pre-functionalized quinoline ring or by converting an existing functional group at the C3 position into the desired amine. This guide will detail two primary and validated pathways.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Pathway A: C-N Bond Formation cluster_2 Pathway B: Rearrangement Reactions 7,8-Difluoroquinoline 7,8-Difluoroquinoline 3-Bromo-7,8-difluoroquinoline 3-Bromo-7,8-difluoroquinoline 7,8-Difluoroquinoline->3-Bromo-7,8-difluoroquinoline Bromination 7,8-Difluoroquinoline-3-carboxylic_acid 7,8-Difluoroquinoline-3-carboxylic_acid 7,8-Difluoroquinoline->7,8-Difluoroquinoline-3-carboxylic_acid Carbonylation/ Hydrolysis Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromo-7,8-difluoroquinoline->Buchwald-Hartwig Amination Final_Product This compound Buchwald-Hartwig Amination->Final_Product Curtius Rearrangement Curtius Rearrangement 7,8-Difluoroquinoline-3-carboxylic_acid->Curtius Rearrangement 7,8-Difluoroquinoline-3-carboxamide 7,8-Difluoroquinoline-3-carboxamide 7,8-Difluoroquinoline-3-carboxylic_acid->7,8-Difluoroquinoline-3-carboxamide Amidation Curtius Rearrangement->Final_Product Hofmann Rearrangement Hofmann Rearrangement 7,8-Difluoroquinoline-3-carboxamide->Hofmann Rearrangement Hofmann Rearrangement->Final_Product Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord RNH₂ PdII_Amine_Complex [L₂Pd(II)(Ar)(NH₂R)]⁺Br⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation Base PdII_Amido_Complex L₂Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NHR RedElim->Product Curtius_Mechanism Carboxylic_Acid R-COOH Acyl_Azide R-CO-N₃ Carboxylic_Acid->Acyl_Azide 1) SOCl₂ 2) NaN₃ Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat (Δ) -N₂ Carbamic_Acid R-NH-COOH Isocyanate->Carbamic_Acid H₂O Amine R-NH₂ Carbamic_Acid->Amine -CO₂

References

Application Note & Protocol: Palladium-Catalyzed N-arylation of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-arylation of 7,8-difluoroquinolin-3-amine, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] This protocol details a robust and versatile palladium-catalyzed Buchwald-Hartwig amination method, tailored for the specific electronic properties of the difluorinated quinoline system. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental procedure, and outline methods for the characterization of the resulting N-aryl-7,8-difluoroquinolin-3-amines.

Introduction: The Significance of N-Aryl Quinolines

N-arylated heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. The quinoline core, in particular, is a foundational scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and antineoplastic properties.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The 7,8-difluoro substitution pattern, in particular, introduces strong electron-withdrawing effects, which can influence the reactivity of the molecule and its interactions with biological targets.

The direct formation of a carbon-nitrogen bond to an aromatic amine, especially one as electron-deficient as this compound, presents a significant synthetic challenge. Traditional methods like nucleophilic aromatic substitution often require harsh conditions and have limited substrate scope.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and general method for the construction of C-N bonds, offering mild reaction conditions and broad functional group tolerance.[2][4] This application note provides a detailed protocol for this transformation, optimized for the specific challenges posed by the difluorinated quinoline substrate.

Principles of the Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide).[2][5] The reaction has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.[3][4]

The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Reagent Selection for this compound

The presence of two electron-withdrawing fluorine atoms on the quinoline core decreases the nucleophilicity of the 3-amino group. This makes the N-arylation more challenging compared to electron-rich anilines. Therefore, careful selection of the catalyst system is crucial for a successful reaction.

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source that is activated in situ.[6]

  • Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the reductive elimination steps, particularly with electron-deficient substrates.[6] Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have shown excellent performance in challenging amination reactions.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a standard and effective choice for this purpose.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Product Characterization prep_reagents Weigh Reagents: - this compound - Aryl Halide - Pd₂(dba)₃ & Ligand - NaOtBu add_solids Add Solids to Flask prep_reagents->add_solids prep_glass Oven-dry Glassware setup Assemble Flask under Inert Gas (N₂ or Ar) prep_glass->setup setup->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent heat Heat to 100-110 °C with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify nmr ¹H, ¹³C, ¹⁹F NMR purify->nmr ms HRMS (High-Resolution Mass Spectrometry) purify->ms

Caption: Experimental workflow for the N-arylation protocol.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Celite

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

    • Expertise & Experience: The order of addition of the solid reagents is generally not critical, but it is good practice to add the catalyst and ligand first, followed by the base and reactants. This ensures that the active catalytic species can form efficiently. The flask should be equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

    • Trustworthiness: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation and lower yields. Maintaining an inert atmosphere is crucial for reproducibility.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

    • Expertise & Experience: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

  • Workup: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-7,8-difluoroquinolin-3-amine.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the N-arylation of this compound with various aryl bromides under the optimized conditions. The yields are estimates based on similar transformations reported in the literature.

Aryl Bromide PartnerProductExpected Yield (%)Notes
4-BromoanisoleN-(4-methoxyphenyl)-7,8-difluoroquinolin-3-amine85-95%Electron-rich aryl halides are generally excellent coupling partners.
4-BromotolueneN-(p-tolyl)-7,8-difluoroquinolin-3-amine80-90%Mildly electron-donating groups are well-tolerated.
BromobenzeneN-phenyl-7,8-difluoroquinolin-3-amine75-85%The unsubstituted case provides a good baseline.
4-BromobenzonitrileN-(4-cyanophenyl)-7,8-difluoroquinolin-3-amine70-80%Electron-withdrawing groups on the aryl halide can sometimes lead to lower yields but are generally compatible.
2-BromopyridineN-(pyridin-2-yl)-7,8-difluoroquinolin-3-amine65-75%Heteroaryl halides can be more challenging but are feasible. Careful optimization may be required.

Product Characterization

The identity and purity of the synthesized N-aryl-7,8-difluoroquinolin-3-amines should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons on both the quinoline and the newly introduced aryl ring, and to establish their connectivity.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms on the quinoline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.

References

Application Notes & Protocols: Leveraging 7,8-Difluoroquinolin-3-amine for Novel Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The fluoroquinolone scaffold remains a cornerstone of antibacterial therapy, renowned for its potent and broad-spectrum activity. This technical guide focuses on 7,8-Difluoroquinolin-3-amine , a versatile and synthetically accessible starting block for the development of next-generation quinolone-based antibiotics. We provide a comprehensive overview of its rationale as a lead scaffold, a detailed experimental workflow from library synthesis to lead candidate identification, and field-proven protocols for key biological assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new anti-infective therapies.

Introduction: The Strategic Value of the Fluoroquinolone Core

Fluoroquinolones are a clinically vital class of synthetic antibiotics that exert their bactericidal effect by directly inhibiting DNA synthesis.[1] They form a ternary complex with DNA and essential bacterial type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA topology during replication.[2] This action stabilizes DNA strand breaks, stalls the replication fork, and ultimately leads to bacterial cell death.[1] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[][4]

This compound emerges as a strategic starting point for several reasons:

  • The Privileged Quinolone Core: It possesses the fundamental bicyclic system proven to be effective for topoisomerase inhibition.

  • Bioisosteric Fluorine Atoms: The presence of fluorine at positions 7 and 8 can significantly enhance antibacterial potency and favorably modulate pharmacokinetic properties, including cell penetration and metabolic stability.

  • A Versatile Synthetic Handle: The primary amine at the 3-position provides a reactive site for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and safety profiles.

This guide outlines a logical, step-by-step pathway for leveraging this scaffold to discover and validate novel antibacterial drug candidates.

Part 1: The Core Mechanism of Action

Understanding the target is paramount. Fluoroquinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex, effectively acting as interfacial inhibitors. This mechanism is highly specific to bacterial topoisomerases, which are structurally distinct from their eukaryotic counterparts, providing a basis for selective toxicity.

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 7,8-Difluoroquinoline Derivative Replication DNA Replication Fork Supercoiled Supercoiled DNA (Upstream of Fork) Replication->Supercoiled Creates + Supercoils DaughterDNA Interlinked Daughter DNA Replication->DaughterDNA Produces Gyrase DNA Gyrase (GyrA/GyrB) Gyrase->Supercoiled Relaxes + Supercoils Gyrase_Complex Ternary Complex: Drug-Gyrase-DNA Gyrase->Gyrase_Complex TopoIV Topoisomerase IV (ParC/ParE) TopoIV->DaughterDNA Decatenates (Separates) TopoIV_Complex Ternary Complex: Drug-TopoIV-DNA TopoIV->TopoIV_Complex Drug Fluoroquinolone Derivative Drug->Gyrase_Complex Drug->TopoIV_Complex Block Replication Fork Stalls Gyrase_Complex->Block TopoIV_Complex->Block Death DNA Damage & Cell Death Block->Death

Caption: Mechanism of action of fluoroquinolone derivatives.

Part 2: A Validated Workflow for Antibacterial Discovery

The path from a starting scaffold to a viable lead candidate is a multi-step process designed to identify compounds that are not only potent but also selective and possess a confirmed mechanism of action.

Drug_Discovery_Workflow start Scaffold: This compound synthesis Step 1: Library Synthesis (Derivatization at 3-amino position) start->synthesis mic Step 2: Primary Screening (Minimum Inhibitory Concentration) synthesis->mic decision_mic Potent Activity? (e.g., MIC ≤ 8 µg/mL) mic->decision_mic cytotox Step 3: Selectivity Screening (Mammalian Cytotoxicity Assay) decision_mic->cytotox Yes inactive Inactive / Discard decision_mic->inactive No decision_si Selective? (Selectivity Index > 10) cytotox->decision_si moa Step 4: MoA Confirmation (DNA Gyrase/Topo IV Inhibition Assay) decision_si->moa Yes toxic Toxic / Discard decision_si->toxic No decision_moa On-Target Activity? moa->decision_moa lead Lead Candidate for Further Optimization decision_moa->lead Yes off_target Off-Target / Re-evaluate decision_moa->off_target No

Caption: A rational workflow for antibacterial drug discovery.

Protocol 1: Representative Synthesis of a 3-Amide Derivative Library

Rationale: The 3-amino group is an ideal point for diversification. Acylation with various carboxylic acids or acid chlorides is a robust and high-yielding reaction that introduces a wide range of functionalities. These modifications can probe interactions within the enzyme's binding pocket and alter the compound's physicochemical properties.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, cyclohexanecarboxylic acid, thiophene-2-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the selected carboxylic acid (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Seal the vial and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure 3-amide derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the gold standard for quantifying the in vitro potency of an antibacterial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL in CAMHB

  • Resazurin sodium salt solution (optional, for viability readout)

Procedure:

  • Compound Preparation: Perform a serial 2-fold dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Controls:

    • Positive Control: A row with a serial dilution of Ciprofloxacin.

    • Negative Control (Growth): Wells containing only CAMHB and bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing CAMHB, inoculum, and the highest concentration of DMSO used.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours in ambient air.

  • Reading Results:

    • Visual Method: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

    • Resazurin Method: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.

Sample Data Presentation:

CompoundDerivative R-GroupMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent -H>64>64
Cipro (Control)0.250.015
DFQ-001 -CO-Phenyl416
DFQ-002 -CO-Cyclohexyl28
DFQ-003 -CO-Thiophene14
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: A promising antibacterial agent must be selective, killing bacteria at concentrations far below those that harm human cells. The MTT assay measures the metabolic activity of mammalian cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Materials:

  • 96-well tissue culture-treated plates

  • Human cell line (e.g., HEK293, human embryonic kidney cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in growth medium and add them to the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC₅₀ (the concentration that reduces viability by 50%) using non-linear regression.

Data Interpretation & Selectivity Index:

The Selectivity Index (SI) is a critical parameter for prioritizing compounds.

SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, with a common threshold for a promising hit being SI > 10 .

CompoundMIC vs. S. aureus (µg/mL)CC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI)
DFQ-002 2>100>50
DFQ-003 12525

Based on this hypothetical data, DFQ-002 would be prioritized for further study due to its excellent selectivity, even though DFQ-003 is slightly more potent.

Conclusion and Future Directions

This compound represents a highly tractable and promising scaffold for the discovery of new antibacterial agents. The systematic workflow presented here—combining rational library synthesis with sequential biological evaluation for potency (MIC) and selectivity (cytotoxicity)—provides a robust framework for identifying high-quality lead candidates. Compounds that demonstrate potent MIC values, high selectivity indices, and confirmed on-target activity against DNA gyrase or topoisomerase IV warrant advancement into more complex studies, including evaluation against resistant bacterial panels, pharmacokinetic profiling, and ultimately, in vivo efficacy models. This structured approach maximizes the potential for success in the challenging but critical field of antibiotic discovery.

References

Application Notes & Protocols for the Synthesis of 3-Aryl-7,8-Difluoroquinolines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-aryl-7,8-difluoroquinolines utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Fluorinated quinoline scaffolds are of paramount importance in medicinal chemistry, and the ability to introduce diverse aryl groups at the C-3 position offers a powerful strategy for developing novel therapeutic agents. These application notes detail the reaction mechanism, provide a robust experimental protocol for the coupling of 3-bromo-7,8-difluoroquinoline with arylboronic acids, discuss key optimization parameters, and offer troubleshooting guidance. The protocols described herein are designed to be a validated starting point for researchers aiming to explore this valuable chemical space.

Introduction: The Significance of 3-Aryl-7,8-Difluoroquinolines

The quinoline core is a "privileged structure" in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence key molecular properties such as metabolic stability, lipophilicity, and binding affinity. Specifically, the 7,8-difluoro substitution pattern presents a unique electronic profile that can be exploited for fine-tuning interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and efficient methods for the formation of carbon-carbon bonds.[2][3] Its application to the synthesis of 3-arylquinolines allows for the modular and rapid generation of diverse compound libraries, which is essential for modern drug development programs.[4] This guide focuses on the Suzuki coupling of a key intermediate, 3-bromo-7,8-difluoroquinoline , to access 3-aryl-7,8-difluoroquinolines, which can serve as advanced precursors for pharmacologically active molecules, including derivatives of 7,8-Difluoroquinolin-3-amine.

The Suzuki-Miyaura Coupling: Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[5] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The general mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-bromo-7,8-difluoroquinoline, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.[3][8]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 trans-[Ar¹-Pd(II)-X]L₂ pd0->pd_complex1  + Ar¹-X r_x 3-Bromo-7,8-difluoroquinoline (Ar¹-X) transmetal Transmetalation pd_complex2 trans-[Ar¹-Pd(II)-Ar²]L₂ pd_complex1->pd_complex2  + [Ar²-B(OH)₃]⁻ boronic Arylboronic Acid (Ar²-B(OH)₂) borate Borate Complex [Ar²-B(OH)₃]⁻ boronic->borate + Base base Base (e.g., CO₃²⁻) pd_complex_cis cis-[Ar¹-Pd(II)-Ar²]L₂ pd_complex2->pd_complex_cis isomerization Isomerization pd_complex_cis->pd0  - Ar¹-Ar² red_elim Reductive Elimination product 3-Aryl-7,8-difluoroquinoline (Ar¹-Ar²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Guide: Synthesis of 3-Aryl-7,8-Difluoroquinolines

This section provides a representative protocol for the Suzuki coupling of 3-bromo-7,8-difluoroquinoline with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
3-Bromo-7,8-difluoroquinoline>97%VariousSynthesizable via known literature methods.[9]
Arylboronic Acid>98%VariousSelect based on desired final product.
Pd(dppf)Cl₂·CH₂Cl₂CatalystVariousA reliable and versatile catalyst for this transformation.
Sodium Carbonate (Na₂CO₃)AnhydrousVariousEnsure the base is dry.
1,4-DioxaneAnhydrousVariousUse a dry, degassed solvent.
Deionized WaterHigh PurityIn-houseMust be degassed.
Ethyl AcetateACS GradeVariousFor extraction.
BrineSaturatedIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying.
Schlenk Flask / Reaction Tube------For maintaining an inert atmosphere.
Argon / Nitrogen GasHigh Purity---For degassing and providing an inert atmosphere.

Step-by-Step Protocol

Protocol_Workflow setup 1. Reaction Setup inert 2. Establish Inert Atmosphere setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Heating & Reaction solvent->reaction monitoring 5. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-7,8-difluoroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Establish Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[1]

  • Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Solvent Addition : Via syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of bromoquinoline). The solvent should be sparged with argon for at least 20 minutes prior to use.

  • Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-7,8-difluoroquinoline.

Reaction Optimization and Troubleshooting

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, and solvent system. The electron-withdrawing nature of the two fluorine atoms on the quinoline ring can influence the reactivity of the C-Br bond.

ParameterRecommendation & Rationale
Palladium Catalyst Pd(dppf)Cl₂ is often effective for heteroaromatic systems. For challenging substrates, consider more active catalysts like Pd(PPh₃)₄ or catalysts with bulky phosphine ligands (e.g., Buchwald ligands).[10]
Base Na₂CO₃ is a good starting point. If the reaction is sluggish, stronger bases like K₂CO₃ , Cs₂CO₃ , or K₃PO₄ can be screened. Cesium bases can be particularly effective but are more costly.[11]
Solvent System A mixture of an organic solvent and water is crucial. Dioxane/Water is standard.[1] Other systems like Toluene/Water or DMF/Water can also be effective and may influence reaction rates and solubility.[12]
Temperature Typically 80-110 °C. Lower temperatures can reduce side reactions, while higher temperatures may be needed for less reactive substrates.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure an oxygen-free environment. Screen stronger bases (K₃PO₄, Cs₂CO₃). Increase reaction temperature. Try a different catalyst/ligand system.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and ensure a robust inert atmosphere. Reduce catalyst loading.
Debromination of Starting Material Presence of water/protons; Side reaction pathway.Use anhydrous base and solvent. Add the base in portions.
Difficult Purification Co-elution of product with byproducts.Optimize the chromatography gradient. Consider a different stationary phase or recrystallization.

Pathway to this compound

The synthesized 3-aryl-7,8-difluoroquinoline can be a precursor to the target 3-amino derivative. A common synthetic route involves nitration at the 3-position followed by reduction. However, given the starting material for the coupling is 3-bromo-7,8-difluoroquinoline, a more direct pathway involves a subsequent amination reaction. For instance, after the Suzuki coupling, the aryl-substituted quinoline could potentially undergo amination if another leaving group is present, or a different synthetic strategy could be employed where the amine (or a protected version) is installed prior to the key C-C bond formation. A plausible route described in the patent literature involves the deprotection of a Boc-protected amine on the quinoline ring.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for synthesizing 3-aryl-7,8-difluoroquinolines. The protocol detailed in this guide provides a solid foundation for researchers. By carefully selecting the catalyst, base, and solvent, and by maintaining a strictly inert atmosphere, a wide range of novel quinoline derivatives can be accessed efficiently. These compounds are valuable building blocks for the discovery of new chemical entities in the pharmaceutical and materials science sectors.

References

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination for the Synthesis of N-Aryl-7,8-Difluoroquinolin-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has transformed the landscape of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs.[2][3] Traditional methods for C-N bond formation often require harsh conditions and have limited substrate scope, whereas the Buchwald-Hartwig reaction offers a milder, more general alternative.[1]

This guide focuses on the application of this powerful transformation to a challenging substrate class: electron-deficient fluoro-substituted heteroaromatic amines, specifically 7,8-Difluoroquinolin-3-amine. Quinolines are privileged scaffolds in drug discovery, and the introduction of an N-aryl substituent at the 3-position can significantly modulate biological activity. However, the inherent electronic properties of the difluoroquinoline ring system and the presence of the basic quinoline nitrogen present unique challenges to catalyst activity and reaction efficiency.[4][5]

This document provides a comprehensive overview of the mechanistic considerations, a detailed guide to reaction optimization, and a robust experimental protocol for the successful N-arylation of this compound.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

The Catalytic Cycle
  • Oxidative Addition: An active Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[8] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired N-aryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

Buchwald_Hartwig_Cycle

Challenges with this compound
  • Electron-Deficient Heterocycle: The two fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the 3-amino group, potentially slowing the rate of its coordination to the palladium center.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen (N1) can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, preventing it from participating in the desired catalytic cycle.[5] This is a common challenge when working with nitrogen-containing heterocycles.

  • Steric Hindrance: While the 3-amino position is relatively accessible, bulky coupling partners or ligands can introduce steric challenges that must be overcome.

The key to a successful reaction lies in selecting a catalyst system that is sufficiently active to overcome the reduced nucleophilicity of the amine and sterically biased to prevent inhibitory N1-coordination.

Optimizing the Reaction: A Guide to Component Selection

A systematic approach to optimizing the reaction conditions is critical for achieving high yields and purity. The choice of ligand, palladium source, base, and solvent are interdependent and paramount to success.[10]

Table 1: Guide to Reaction Parameter Selection
ParameterRecommended ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Pre-formed (Pre)catalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state.[6] Pre-formed Pd(0)-NHC or Pd(0)-phosphine precatalysts are often more efficient, air-stable, and provide more consistent results, especially for challenging substrates.[11]
Ligand Bulky Biaryl Phosphines: - XPhos- RuPhos- BrettPhosThis is the most critical parameter. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[12] Their steric bulk promotes the reductive elimination step and, crucially, disfavors the binding of the quinoline nitrogen to the palladium center, thus preventing catalyst deactivation.[2][4]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common and effective choice.[13] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[14]
Solvent Toluene, Dioxane, THF, t-Amyl alcoholThe solvent must be anhydrous and aprotic. Toluene and dioxane are standard choices that offer good solubility for many substrates and operate at effective temperature ranges (80-120 °C).[6] Chlorinated solvents should be avoided as they can interfere with the catalyst.[6]
Aryl Halide Aryl Bromide, Aryl Chloride, Aryl TriflateThe reactivity order is generally I > Br > OTf > Cl.[6] Modern catalyst systems with bulky biaryl phosphine ligands are highly effective for the coupling of less reactive and more cost-effective aryl chlorides.[14]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. It should be optimized for each specific aryl halide partner.

Materials & Reagents:

  • This compound

  • Aryl Bromide (or Chloride/Triflate)

  • Palladium Precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (or Dioxane)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried Schlenk tube or reaction vial)

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica Gel)

Step-by-Step Methodology

Workflow start 1. Reaction Setup (Inert Atmosphere) reagents 2. Addition of Reagents (Solids first, then solvent/liquids) start->reagents reaction 3. Reaction (Heat & Stir, 80-110 °C) reagents->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Workup (Quench, Extract, Dry) monitoring->workup Upon completion purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, HRMS) purification->characterization

1. Reaction Setup:

  • To an oven-dried Schlenk tube or resealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 - 1.2 equiv), the palladium source (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Scientist's Note: If not using a pre-formed catalyst, a ligand-to-palladium ratio of 1.5:1 to 2:1 is typically optimal.

  • Seal the vessel with a septum or screw cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

2. Addition of Reagents:

  • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 - 2.0 equiv).

  • Scientist's Note: Adding the solids first prevents clumping that can occur when adding them to the solvent.

  • Via syringe, add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 - 0.5 M solution with respect to the limiting reagent).

3. Reaction Conditions:

  • Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the duration of the reaction (typically 4-24 hours).

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

5. Workup Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl-7,8-Difluoroquinolin-3-amine.

7. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Final Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvent.Ensure all reagents and solvents are anhydrous. Use a fresh bottle of base. Consider using a pre-catalyst. Re-evaluate the ligand choice; a different bulky phosphine may be required.[13]
Formation of Side Products Hydrodehalogenation of aryl halide; Dimerization of starting materials.Lower the reaction temperature. Screen different bases (e.g., switch from NaOtBu to K₃PO₄). Ensure the stoichiometry is correct.
Catalyst Decomposition Reaction temperature is too high; Presence of oxygen.Lower the reaction temperature. Ensure the reaction setup is scrupulously maintained under an inert atmosphere.

Self-Validation: The protocol's integrity is maintained by rigorous monitoring (Step 4) and definitive characterization (Step 7). A successful reaction is validated by the complete consumption of starting materials and the isolation of a product whose spectral data (NMR, HRMS) unequivocally matches the target structure.

References

Application Notes and Protocols: Derivatization of the Amino Group in 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7,8-Difluoroquinolin-3-amine in Medicinal Chemistry

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse applications, including antibacterial, anticancer, and anti-inflammatory activities.[1][2][3] The strategic incorporation of fluorine atoms into the quinoline core, as seen in this compound, can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[4] Fluorine's high electronegativity can improve metabolic stability, membrane permeation, and binding affinity to target proteins.[4] The amino group at the 3-position of the 7,8-difluoroquinoline core serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. Derivatization at this position is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic profile of the resulting compounds, making it a focal point in the discovery of novel drug candidates.[5]

This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, including acylation, sulfonylation, and C-N cross-coupling reactions. It offers detailed, field-proven protocols and explains the rationale behind the selection of reagents and reaction conditions to empower researchers in their drug discovery and development endeavors.

I. Acylation of the Amino Group: Formation of Amide Derivatives

Acylation is a fundamental and widely employed transformation for derivatizing primary amines. The resulting amide bond is generally stable and can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. This section details the protocol for a standard acylation reaction using an acyl chloride.

Rationale and Mechanistic Insight

The acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of the chloride leaving group, often facilitated by a non-nucleophilic base, yields the corresponding amide. The choice of base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Experimental Protocol: Acylation with 3-Methylbenzoyl Chloride

Objective: To synthesize N-(7,8-difluoroquinolin-3-yl)-3-methylbenzamide.

Materials:

  • This compound

  • 3-Methylbenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add 3-methylbenzoyl chloride (1.1 eq) to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(7,8-difluoroquinolin-3-yl)-3-methylbenzamide.

II. Sulfonylation: Crafting Sulfonamide Derivatives

Sulfonamides are a privileged functional group in medicinal chemistry, known for their ability to mimic the transition state of enzymatic reactions and act as effective hydrogen bond donors and acceptors. The sulfonylation of this compound provides access to a class of compounds with significant therapeutic potential.

Rationale and Mechanistic Insight

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to scavenge the HCl produced. Pyridine is often used as both the base and the solvent in this reaction, as it effectively catalyzes the reaction and neutralizes the acid by-product.

Experimental Protocol: Sulfonylation with Benzenesulfonyl Chloride

Objective: To synthesize N-(7,8-difluoroquinolin-3-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure N-(7,8-difluoroquinolin-3-yl)benzenesulfonamide.

III. Buchwald-Hartwig Amination: Forging Aryl and Heteroaryl Amine Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl or heteroaryl halide.[6] This methodology provides access to a vast chemical space of N-aryl and N-heteroaryl derivatives of this compound, which are often challenging to synthesize via traditional methods.[6][7]

Rationale and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[6][8]

Experimental Protocol: Palladium-Catalyzed Coupling with 4-Bromotoluene

Objective: To synthesize N-(p-tolyl)-7,8-difluoroquinolin-3-amine.

Materials:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk techniques, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-(p-tolyl)-7,8-difluoroquinolin-3-amine.

Data Summary and Comparison

Derivatization MethodReagentsBaseSolventTypical TemperatureKey Advantages
Acylation Acyl ChlorideTEA, DIPEADCM0 °C to RTRobust, high-yielding, wide functional group tolerance.
Sulfonylation Sulfonyl ChloridePyridinePyridine, DCM0 °C to RTAccess to medicinally important sulfonamides.
Buchwald-Hartwig Aryl/Heteroaryl HalideNaOtBu, Cs₂CO₃Toluene, Dioxane80-110 °CBroad scope for C-N bond formation, access to diverse N-aryl derivatives.[8]

Visualizing the Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_buchwald Buchwald-Hartwig Amination Start This compound Acyl_Reagent Acyl Chloride (e.g., 3-Methylbenzoyl chloride) Start->Acyl_Reagent + Sulfonyl_Reagent Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) Start->Sulfonyl_Reagent + BH_Reagent Aryl/Heteroaryl Halide (e.g., 4-Bromotoluene) Start->BH_Reagent + Acyl_Product N-Acyl Derivative Acyl_Reagent->Acyl_Product Acyl_Base Base (e.g., TEA) Acyl_Base->Acyl_Product Sulfonyl_Product N-Sulfonyl Derivative Sulfonyl_Reagent->Sulfonyl_Product Sulfonyl_Base Base (e.g., Pyridine) Sulfonyl_Base->Sulfonyl_Product BH_Product N-Aryl Derivative BH_Reagent->BH_Product BH_Catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3/Xantphos) BH_Catalyst->BH_Product BH_Base Base (e.g., NaOtBu) BH_Base->BH_Product

Caption: General workflows for the derivatization of this compound.

Conclusion and Best Practices

The derivatization of the 3-amino group of 7,8-difluoroquinoline is a pivotal step in the synthesis of novel quinolone-based compounds for drug discovery. The choice of derivatization strategy—be it acylation, sulfonylation, or modern cross-coupling reactions like the Buchwald-Hartwig amination—should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound.

For all protocols, the use of anhydrous and degassed solvents, particularly for the palladium-catalyzed reactions, is paramount to ensure high yields and reproducibility. Careful monitoring of the reaction progress is essential to prevent the formation of by-products. Proper purification techniques are critical to isolate the target compound with high purity, which is a prerequisite for accurate biological evaluation. These robust and versatile protocols provide a solid foundation for researchers to explore the vast chemical space accessible from the this compound scaffold.

References

The Emerging Potential of 7,8-Difluoroquinolin-3-amine in Advanced Fluorescent Probe Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Quinolines in Sensing and Imaging

In the dynamic field of fluorescent probe development, the quinoline scaffold has long been recognized as a privileged structure. Its inherent photophysical properties, coupled with the ease of functionalization, have led to a plethora of sensors for metal ions, pH, and various biomolecules. The introduction of fluorine atoms onto the aromatic backbone of a fluorophore can profoundly and predictably alter its electronic and spectral characteristics. This guide focuses on a promising, yet underexplored building block: 7,8-difluoroquinolin-3-amine . The strategic placement of two fluorine atoms at the 7 and 8 positions is anticipated to modulate the photophysical properties of the 3-aminoquinoline core, potentially leading to probes with enhanced brightness, photostability, and unique sensing capabilities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound. We will delve into its synthesis, explore its predicted photophysical attributes by drawing parallels with related compounds, and provide detailed protocols for its incorporation into novel fluorescent probes. The causality behind experimental choices will be emphasized, ensuring a deep understanding of the underlying principles.

Core Concepts: Why this compound is a Promising Fluorophore

The 3-aminoquinoline core possesses a donor-acceptor system that is conducive to intramolecular charge transfer (ICT), a mechanism often exploited in the design of environmentally sensitive probes. The introduction of electron-withdrawing fluorine atoms is expected to influence this ICT process, potentially leading to:

  • Enhanced Quantum Yield: By reducing non-radiative decay pathways.

  • Tuned Emission Wavelengths: The fluorine substituents can shift the emission spectrum, allowing for the development of probes in different regions of the electromagnetic spectrum.

  • Increased Photostability: Fluorination is a common strategy to improve the robustness of fluorophores against photobleaching.

  • Modulated pKa: The acidity of the amine group can be altered, which is a key parameter in the design of pH-sensitive probes.

Synthesis of the Core Scaffold: this compound

A reliable synthetic route is paramount for the widespread adoption of a new fluorophore. A patented method provides a practical approach to obtaining this compound.[1] The general strategy involves a multi-step synthesis that is amenable to scale-up.

Synthetic Workflow Overview

A 7,8-Difluoroquinoline B 3-Bromo-7,8-difluoroquinoline A->B Substitution Reaction C 7,8-Difluoro-3-tert-butoxycarbonylaminoquinoline B->C Condensation Reaction D This compound C->D Amino Deprotection

Caption: Synthetic pathway for this compound.

Protocol: Synthesis of this compound

This protocol is a generalized representation based on established chemical principles and may require optimization.

  • Bromination of 7,8-Difluoroquinoline:

    • Dissolve 7,8-difluoroquinoline in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid).

    • Slowly add a brominating agent (e.g., N-bromosuccinimide) at a controlled temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Work up the reaction mixture to isolate 3-bromo-7,8-difluoroquinoline.

  • Buchwald-Hartwig Amination:

    • In an oven-dried flask, combine 3-bromo-7,8-difluoroquinoline, a protected amine source (e.g., tert-butyl carbamate), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).

    • Add a base (e.g., cesium carbonate) and an anhydrous solvent (e.g., toluene or dioxane).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

    • Upon completion, cool the reaction, filter, and purify the product (7,8-difluoro-3-tert-butoxycarbonylaminoquinoline) by column chromatography.

  • Deprotection:

    • Dissolve the protected amine in a suitable solvent (e.g., dichloromethane).

    • Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the deprotection is complete, neutralize the reaction mixture and extract the product.

    • Purify the final compound, this compound, by recrystallization or column chromatography.

Application Notes: Designing Fluorescent Probes with this compound

The primary amino group at the 3-position is the key handle for conjugating this fluorophore to a recognition moiety (receptor) that will selectively interact with the analyte of interest. The design of the probe will depend on the desired sensing mechanism.

Sensing Mechanisms
  • Photoinduced Electron Transfer (PET): A PET-based probe typically consists of the fluorophore, a spacer, and a receptor with a lone pair of electrons (e.g., an amine or a thioether). In the "off" state, the lone pair of the receptor quenches the fluorescence of the quinoline core via PET. Upon binding to the analyte, the lone pair is engaged, PET is inhibited, and fluorescence is "turned on".

  • Intramolecular Charge Transfer (ICT): In an ICT probe, the electron-donating amino group and the electron-accepting quinoline ring form a system where the emission wavelength is sensitive to the polarity of the microenvironment. Analyte binding can alter the electronic properties of the receptor, which in turn modulates the ICT process, leading to a ratiometric shift in the fluorescence signal.

  • Chelation-Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for metal ion sensing. A chelating receptor is attached to the fluorophore. In the free state, the probe may be weakly fluorescent. Upon chelation with a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and enhances the fluorescence quantum yield.

Workflow for Fluorescent Probe Development

A Probe Design & Synthesis B Photophysical Characterization A->B Spectroscopy C Analyte Titration & Selectivity B->C Fluorescence Titration D Cellular Imaging & Analysis C->D Confocal Microscopy / Flow Cytometry

Caption: General workflow for developing a fluorescent probe.

Protocols for Probe Characterization and Application

Protocol 1: Photophysical Characterization
  • Sample Preparation: Prepare stock solutions of the synthesized probe in a high-purity solvent (e.g., DMSO). Create dilute solutions (e.g., 1-10 µM) in the desired buffer or solvent system for analysis.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λmax,abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax,abs and record the emission spectrum to determine the maximum emission wavelength (λmax,em).

    • Calculate the Stokes shift (the difference between λmax,em and λmax,abs).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield (Φ) is calculated using the equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol 2: Analyte Sensing and Selectivity
  • Fluorescence Titration:

    • To a solution of the probe, incrementally add small aliquots of a stock solution of the target analyte.

    • After each addition, record the fluorescence spectrum.

    • Plot the change in fluorescence intensity versus the analyte concentration to determine the binding affinity (Kd) and the limit of detection (LOD).

  • Selectivity Study:

    • Prepare solutions of the probe with various potentially interfering species (e.g., other metal ions, structurally similar biomolecules).

    • Measure the fluorescence response in the presence of each of these species at a concentration significantly higher than that of the target analyte.

    • Compare the fluorescence changes to assess the selectivity of the probe.

Protocol 3: Live Cell Imaging
  • Cell Culture and Seeding: Culture the desired cell line in a suitable medium and seed the cells onto glass-bottom dishes or chamber slides appropriate for microscopy. Allow the cells to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in serum-free medium or a suitable buffer (e.g., HBSS) at a final concentration typically in the range of 1-10 µM.

    • Wash the cells with warm buffer and then incubate them with the probe solution for 15-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with warm buffer to remove any excess, unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope (e.g., a confocal microscope) equipped with appropriate excitation and emission filters for the probe.

    • If applicable, co-stain with organelle-specific trackers to determine the subcellular localization of the probe.

    • To test for analyte sensing in a cellular context, cells can be pre-treated with the analyte before or during probe incubation.

Data Summary and Comparison

While specific photophysical data for probes based on this compound are not yet available in the literature, the following table provides a comparative overview of the properties of related aminoquinoline-based fluorescent probes to serve as a benchmark for researchers.

Probe ScaffoldAnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Sensing MechanismReference
8-Amidoquinoline DerivativeZn²⁺~360~490VariesCHEF[2]
7-Aminoquinoline DerivativeGolgi Apparatus~405~520Not ReportedICT[3]
5-Aminoquinoline DerivativePb²⁺ / Al³⁺~350~429Varies (Turn-on)PET[4]

Conclusion and Future Outlook

This compound represents a promising but largely untapped resource for the development of next-generation fluorescent probes. Its synthesis is accessible, and its structure suggests the potential for favorable photophysical properties. By leveraging the established principles of fluorescent sensor design and the detailed protocols outlined in this guide, researchers are well-equipped to explore the full potential of this intriguing fluorophore. Future work should focus on the systematic characterization of its photophysical properties and the synthesis and evaluation of a diverse library of probes for a wide range of analytes. Such efforts will undoubtedly contribute to the advancement of chemical biology, diagnostics, and drug discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 7,8-Difluoroquinolin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-Difluoroquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, with the quinoline core being a privileged structure in numerous biologically active compounds. The introduction of fluorine atoms at the 7 and 8 positions can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The primary synthetic challenge lies in the selective and efficient introduction of the amino group at the 3-position of the difluorinated quinoline scaffold.

This guide will focus on the most common and robust synthetic strategy: a two-step approach involving the bromination of 7,8-difluoroquinoline to yield the key intermediate, 3-bromo-7,8-difluoroquinoline, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the 3-amino group. We will also explore an alternative route via the reduction of a 3-nitroquinoline derivative.

Our aim is to provide not just a set of instructions, but a comprehensive resource that explains the "why" behind each step, empowering you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address potential problems you may encounter during the synthesis.

Synthesis of 3-bromo-7,8-difluoroquinoline (Intermediate)

Question 1: My bromination of 7,8-difluoroquinoline is resulting in a low yield of the desired 3-bromo product and a mixture of other brominated species. What's going wrong?

Answer:

Low yield and the formation of polybrominated or isomeric products are common issues in the electrophilic aromatic substitution of quinolines. Here’s a breakdown of potential causes and solutions:

  • Reaction Conditions are Too Harsh: Over-bromination can occur if the reaction temperature is too high or the reaction time is too long. The quinoline ring is activated towards electrophilic substitution, and controlling the reactivity is key.

    • Solution: Carefully control the reaction temperature, ideally starting at a lower temperature and slowly warming to the optimal temperature. Monitor the reaction closely by TLC or GC-MS to determine the point of maximum conversion to the desired product without significant side product formation.

  • Incorrect Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, it is highly reactive and can lead to over-bromination.

    • Solution: Consider using a milder brominating agent such as N-bromosuccinimide (NBS). NBS often provides better regioselectivity and is easier to handle.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent and the solubility of the starting material and intermediates.

    • Solution: Acetic acid is a commonly used solvent for such brominations as it can protonate the quinoline nitrogen, modulating its reactivity. If you are using a less polar solvent, consider switching to acetic acid or a similar protic solvent.

Question 2: I'm observing the formation of a significant amount of starting material even after extended reaction times. How can I improve the conversion?

Answer:

Incomplete conversion can be frustrating. Here are a few factors to consider:

  • Insufficient Activation of the Brominating Agent: Some brominating agents may require an activator or catalyst to enhance their electrophilicity.

    • Solution: If using NBS, the reaction is often carried out in the presence of a catalytic amount of a radical initiator like AIBN or under photochemical conditions, although for quinolines, an acid catalyst is more common to activate the substrate.

  • Purity of Starting Material: Impurities in your 7,8-difluoroquinoline can inhibit the reaction.

    • Solution: Ensure your starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the bromination.

Buchwald-Hartwig Amination of 3-bromo-7,8-difluoroquinoline

Question 3: The Buchwald-Hartwig amination is giving me a low yield of this compound. What are the most critical parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful reaction, but its success is highly dependent on the interplay of several factors.[1] A systematic optimization of the following parameters is crucial:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. The ligand's steric and electronic properties influence the stability and activity of the catalytic species.

    • Solution: For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective.[2] Consider screening a variety of ligands such as XPhos, SPhos, or RuPhos. Pre-catalysts, which are air-stable and readily form the active catalytic species, can also improve reproducibility.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective. However, if your substrate is base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

    • Solution: Toluene and dioxane are common solvents for this reaction. Ensure your solvent is properly dried and degassed before use.

  • Ammonia Source: The direct use of ammonia gas can be challenging.

    • Solution: Using an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or an ammonia surrogate like lithium bis(trimethylsilyl)amide (LHMDS), can be a more practical approach.[3]

Question 4: I'm observing a significant amount of de-brominated starting material (7,8-difluoroquinoline) in my reaction mixture. What causes this side reaction?

Answer:

The formation of the hydrodehalogenated (de-brominated) product is a known side reaction in palladium-catalyzed cross-coupling reactions.[1]

  • Mechanism of De-bromination: This can occur through a competing reaction pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the de-brominated product. The source of the hydride can be the amine, solvent, or even water.

    • Solution:

      • Optimize the Base: Using a less sterically hindered or weaker base can sometimes minimize this side reaction.

      • Ligand Choice: The ligand can influence the rate of the desired reductive elimination versus the undesired pathways. Screening different ligands is recommended.

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize water as a potential hydride source.

Question 5: My final product is difficult to purify. What are the best methods for isolating pure this compound?

Answer:

Purification of amino-substituted heterocycles can be challenging due to their basicity and potential for coordination to silica gel.

  • Column Chromatography:

    • Solution: Standard silica gel chromatography can be effective, but often requires the addition of a small amount of a basic modifier to the eluent to prevent streaking and improve recovery. A common practice is to add 1-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the mobile phase.[4][5] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

  • Recrystallization:

    • Solution: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. You are looking for a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for screening recrystallization solvents for amines is a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or heptane).[6][7]

  • Acid-Base Extraction:

    • Solution: As an amine, your product can be protonated with an acid to form a water-soluble salt. This allows for an extractive workup to remove non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl), and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate or extract the purified free amine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in this molecule?

A1: The fluorine atoms at the 7 and 8 positions have a significant impact on the molecule's properties. They are strongly electron-withdrawing, which can influence the reactivity of the quinoline ring. In a medicinal chemistry context, fluorine substitution can improve metabolic stability, enhance binding affinity to biological targets, and alter pharmacokinetic properties.

Q2: Are there any specific safety precautions I should take when working with these reagents?

A2: Yes, several reagents used in this synthesis require careful handling.

  • Bromine/NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Strong Bases (e.g., NaOtBu): These are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated area.

Q3: Can I use a different halogen at the 3-position, such as chlorine or iodine?

A3: Yes, in principle, other 3-halo-7,8-difluoroquinolines could be used. The reactivity in the Buchwald-Hartwig amination generally follows the trend I > Br > Cl. While a 3-iodo derivative might be more reactive, it may also be more prone to side reactions. A 3-chloro derivative would likely require a more active catalyst system to achieve good conversion.

Q4: What are some common analytical techniques to monitor the reaction progress and characterize the final product?

A4:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for confirming the mass of the product and identifying any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-7,8-difluoroquinoline

This protocol is a representative procedure and may require optimization.

Materials:

  • 7,8-Difluoroquinoline

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7,8-difluoroquinoline (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (1.1 eq) to the solution in one portion.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-bromo-7,8-difluoroquinoline.

Protocol 2: Buchwald-Hartwig Amination to this compound

This protocol is a general guideline and the choice of catalyst, ligand, and base may need to be optimized for best results.[2][8]

Materials:

  • 3-bromo-7,8-difluoroquinoline

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • XPhos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (as an ammonia equivalent)

  • Anhydrous, degassed toluene

  • Hydrochloric acid (2M)

  • Sodium hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-7,8-difluoroquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add benzophenone imine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add 2M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with an aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) or by recrystallization.

Data Presentation

Table 1: Recommended Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 Pre-catalystsPre-catalysts often give more reproducible results.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are generally preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃Choice depends on the base sensitivity of the substrate.
Solvent Toluene, DioxaneMust be anhydrous and deoxygenated.
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Ammonia Source Benzophenone imine, LHMDSDirect use of ammonia gas is challenging.

Visualizations

Workflow for the Synthesis of this compound

G start Start: 7,8-Difluoroquinoline bromination Step 1: Bromination (NBS, Acetic Acid) start->bromination intermediate Intermediate: 3-bromo-7,8-difluoroquinoline bromination->intermediate amination Step 2: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Ammonia Source) intermediate->amination product Product: This compound amination->product purification Purification (Column Chromatography or Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Amination check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Check Base start->check_base check_conditions Check Reaction Conditions start->check_conditions check_sm Check Starting Material Purity start->check_sm screen_ligands Screen Different Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands try_precatalyst Use a Pre-catalyst check_catalyst->try_precatalyst screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases increase_temp Increase Temperature check_conditions->increase_temp check_anhydrous Ensure Anhydrous/Inert Conditions check_conditions->check_anhydrous purify_sm Purify Starting Material check_sm->purify_sm

Caption: Decision tree for troubleshooting low amination yield.

References

Technical Support Center: Purification of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 7,8-Difluoroquinolin-3-amine. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate with high purity. The methodologies described are grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of this compound?

The impurity profile largely depends on the synthetic route employed. However, for common quinoline syntheses like the Skraup or Doebner-von Miller reactions, you can anticipate several classes of byproducts[1][2][3]:

  • Unreacted Starting Materials: Incomplete reactions will leave residual aniline precursors or other key reagents.

  • Polymeric Tars: Quinoline syntheses, especially those run under harsh acidic and high-temperature conditions, are notorious for producing high molecular weight, often dark-colored, polymeric materials that can complicate work-up and purification.[1]

  • Positional Isomers: Depending on the regioselectivity of the cyclization and amination steps, other isomers may form.

  • Over-reaction or Side-Reaction Products: This can include products from undesired condensation reactions.

  • Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis may carry over.

Q2: My crude product is a dark, intractable tar. How should I begin the purification process?

Tar formation is a frequent issue in quinoline synthesis.[1] Before proceeding to high-resolution techniques like chromatography or recrystallization, a preliminary cleanup is essential.

  • Solvent Trituration/Filtration: Begin by triturating the crude tar with a non-polar solvent like hexanes or diethyl ether. This can help dissolve some organic-soluble tars while your more polar product may remain as a solid.

  • Activated Carbon Treatment: Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal), heat the mixture gently for a short period, and then filter it through a pad of Celite®. This is highly effective for removing colored, high-molecular-weight impurities.

  • Silica Plug Filtration: A rapid filtration through a short plug of silica gel can be very effective. Elute first with a non-polar solvent to wash away non-polar tars, then switch to a more polar solvent system to elute your product, leaving the most polar "baseline" impurities adsorbed on the silica.

Q3: How do the chemical properties of this compound influence its purification?

The molecule's structure presents both opportunities and challenges for purification:

  • Basic Amine Group: The primary amine at the 3-position is basic. This is the most critical functional group to consider. It allows for purification via acid-base extraction and salt formation. However, it also leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing and potential product loss during chromatography.[4][5]

  • Aromatic Quinoline Core: The rigid, planar aromatic system increases the likelihood of the compound being a crystalline solid, making recrystallization a viable and highly effective purification method.[6]

  • Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, which can influence the pKa of the amine and the overall polarity of the molecule.

Troubleshooting Guide: Common Purification Issues

Problem 1: Severe Peak Tailing and Poor Recovery in Flash Chromatography on Silica Gel
  • Root Cause: The basic amine group is interacting strongly with the acidic surface of the silica gel stationary phase. This acid-base interaction leads to slow elution kinetics and sometimes irreversible adsorption.[5]

  • Solution A: Modify the Mobile Phase

    • Rationale: Adding a small amount of a competing base to the eluent will "neutralize" the active sites on the silica, allowing your amine product to elute symmetrically.[4]

    • Protocol: Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to your mobile phase system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Ensure the column is pre-equilibrated with the modified mobile phase before loading your sample.

  • Solution B: Use an Alternative Stationary Phase

    • Rationale: Using a stationary phase without acidic sites eliminates the root cause of the problem.

    • Recommended Phases:

      • Amine-Functionalized Silica (KP-NH): This is an excellent choice where the silica surface is bonded with aminopropyl groups, creating a slightly basic environment that repels the basic analyte and prevents tailing. It often allows for simpler solvent systems like hexane/ethyl acetate.[5][7][8]

      • Basic Alumina: While less common, alumina can be used for the purification of basic compounds.

      • Reversed-Phase Silica (C18): This is a powerful alternative. By using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide), the amine remains in its neutral, free-base form. This increases its hydrophobicity and retention, often leading to excellent separations.[4]

Problem 2: The Product Fails to Crystallize and Remains an Oil
  • Root Cause: The presence of impurities is disrupting the formation of a stable crystal lattice. Alternatively, the purified compound may simply have a low melting point.

  • Solution A: Two-Solvent Recrystallization

    • Rationale: This technique carefully approaches the point of insolubility to promote slow crystal growth.

    • Protocol: Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexanes, petroleum ether) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[9]

  • Solution B: Salt Formation and Crystallization

    • Rationale: Salts of amines are often highly crystalline solids with sharp melting points, even when the parent free-base is an oil.[9][10] This is a purification and isolation technique combined.

    • Protocol (Hydrochloride Salt):

      • Dissolve the purified or semi-purified amine free-base in a solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

      • The hydrochloride salt will typically precipitate as a solid.

      • Collect the solid by filtration, wash with fresh cold solvent, and dry.

      • The pure free-base can be regenerated by dissolving the salt in water and basifying with a base like sodium bicarbonate, followed by extraction into an organic solvent.

Problem 3: Product Purity is Acceptable, but it has a Persistent Yellow/Brown Color
  • Root Cause: This is often due to trace amounts of highly conjugated, colored impurities or slight oxidation of the aromatic amine. Aromatic amines can be sensitive to light and air.[10]

  • Solution A: Activated Carbon Treatment

    • Rationale: As mentioned in the FAQs, activated carbon has a high surface area and adsorbs large, colored molecules effectively.

    • Protocol: Dissolve the product in a suitable solvent. Add a small amount of decolorizing charcoal (5-10% by weight is often excessive; start with less). Heat the suspension gently for 5-15 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. Recover the product by removing the solvent. Caution: Carbon can also adsorb your product, so use it sparingly to avoid significant yield loss.

  • Solution B: Final Recrystallization

    • Rationale: A final, careful recrystallization can be very effective at excluding colored impurities from the crystal lattice, leading to a much lighter-colored final product.

Workflow & Methodology

Visualizing the Purification Strategy

The choice of purification method depends on the scale of the reaction and the nature of the impurities. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_0 Initial Work-Up cluster_1 Preliminary Cleanup cluster_2 Primary Purification cluster_3 Final Polish crude Crude Reaction Mixture extract Aqueous Work-Up (e.g., EtOAc/H2O) crude->extract assess Assess Crude Solid/Oil (Is it a heavy tar?) extract->assess charcoal Charcoal Treatment / Silica Plug assess->charcoal Yes chroma_ready Crude Material Ready for Chromatography/Recrystallization assess->chroma_ready No charcoal->chroma_ready choice Choose Primary Method chroma_ready->choice flash Flash Chromatography (Amine-functionalized silica) choice->flash Complex Mixture / Oily Product recryst Recrystallization / Salt Formation choice->recryst Solid Product / High Purity Needed final_recryst Final Recrystallization flash->final_recryst pure_product Pure this compound recryst->pure_product final_recryst->pure_product

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography using Amine-Functionalized Silica

This method is ideal for separating the target compound from impurities of differing polarity.

  • TLC Method Development:

    • On an amine-functionalized TLC plate (e.g., Biotage® KP-NH TLC plates), spot your crude material.[7]

    • Develop the plate using a solvent system of Hexane and Ethyl Acetate (EtOAc). Start with 10% EtOAc in Hexane and increase polarity until the desired compound has an Rf value of ~0.2-0.3.

  • Column Packing and Equilibration:

    • Select an appropriately sized amine-functionalized silica cartridge.

    • Equilibrate the column with at least 5 column volumes (CV) of your initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane).

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Run a linear gradient up to the mobile phase composition determined by your TLC analysis over 10-15 CV.

    • Hold the final mobile phase composition for another 5 CV.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Summary: Chromatography Conditions
ParameterNormal Phase (Modified)Amine-Functionalized PhaseReversed Phase (High pH)
Stationary Phase Silica GelAmine-bonded SilicaC18 Silica
Mobile Phase A HexaneHexane10 mM NH4OH in H2O
Mobile Phase B Ethyl AcetateEthyl AcetateAcetonitrile
Modifier 1% Triethylamine in BNoneIncluded in Phase A
Typical Gradient 10% -> 100% B5% -> 80% B5% -> 95% B

References

Stability issues of 7,8-Difluoroquinolin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7,8-Difluoroquinolin-3-amine. Due to the limited availability of direct stability studies on this specific molecule, this document synthesizes information from forced degradation studies of related fluoroquinolone compounds and fundamental chemical principles to anticipate and troubleshoot potential stability issues in solution. The protocols and insights provided are designed to be a self-validating system, enabling users to proactively address challenges and ensure the integrity of their experiments.

Troubleshooting Guide: Solution Stability

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Unexpected Color Change or Precipitation in Solution

Scenario: Upon dissolving this compound in an organic solvent or aqueous buffer, you observe a gradual color change (e.g., to yellow or brown) or the formation of a precipitate over time.

Probable Cause:

  • Oxidative Degradation: The amine group on the quinoline ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities. This can lead to the formation of colored oligomeric or polymeric byproducts.

  • Photodegradation: Fluoroquinolone structures are known to be sensitive to light, particularly in the UV spectrum.[1][2][3] Photolytic degradation can lead to complex reactions, including defluorination and cleavage of the quinoline ring system, resulting in insoluble degradation products.

  • pH-Dependent Instability: In alkaline aqueous solutions, quinolones can undergo hydrolysis.[1][2] The specific pH at which this compound is unstable would need to be experimentally determined, but basic conditions should be approached with caution.

Suggested Actions:

  • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Use of Amber Vials: Protect the solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, prepare and store the solution under an inert atmosphere.

  • pH Control: If working with aqueous solutions, maintain a neutral or slightly acidic pH. Avoid strongly basic conditions.

  • Purity Check: Ensure the purity of your starting material. Impurities can sometimes catalyze degradation.

Experimental Workflow for Investigating Solution Discoloration

cluster_observe Observation cluster_investigate Investigation cluster_action Action observe Color Change or Precipitation Observed uv_vis Run UV-Vis Scan (Look for new peaks) observe->uv_vis Initial Check lc_ms Analyze by LC-MS (Identify degradants) observe->lc_ms Detailed Analysis nmr Acquire NMR Spectrum (If precipitate is sufficient) observe->nmr If Insoluble protect Implement Protective Measures: - Degas Solvent - Use Amber Vials - Inert Atmosphere lc_ms->protect If Oxidation/ Photodegradation adjust_ph Adjust Solution pH (If aqueous) lc_ms->adjust_ph If pH-Related Degradants re_purify Re-purify Compound lc_ms->re_purify If Impurity-Driven

Caption: Workflow for troubleshooting solution discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data is not widely published, compounds of this class are typically soluble in polar organic solvents such as DMSO, DMF, and methanol. For aqueous solutions, solubility is often pH-dependent. It is advisable to start with a small quantity to test solubility in your desired solvent system.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere if possible. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of other fluoroquinolones, the primary degradation pathways are likely to involve the amine and the quinolone core.[4][5][6]

  • Oxidation of the Amine Group: This can lead to the formation of nitroso or nitro derivatives, or polymerization.

  • Photolytic Cleavage: UV light exposure can cause cleavage of the quinoline ring system.[2][3]

  • Nucleophilic Substitution: While the fluorine atoms on the quinoline ring are generally stable, under harsh conditions (e.g., strong nucleophiles, high temperature), they could potentially be displaced.

Potential Degradation Pathways

cluster_stressors cluster_products parent This compound C₉H₆F₂N₂ photo_prod Ring Cleavage Products parent->photo_prod Photodegradation ox_prod Oxidized Amine Derivatives (e.g., Nitroso, Nitro) parent->ox_prod Oxidation hydrolysis_prod Hydroxylated Quinolines parent->hydrolysis_prod Hydrolysis light Light (UV) oxygen Oxygen / Oxidants base Strong Base

Caption: Potential degradation pathways for this compound.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating HPLC method is the most common and effective technique.

  • Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or TFA for better peak shape) is a good starting point.

  • Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax) should be used. A photodiode array (PDA) detector is highly recommended as it can help in identifying the emergence of degradation products with different UV spectra.

  • Peak Purity: Analysis of peak purity using the PDA detector can confirm that the main compound peak is not co-eluting with any degradation products.

  • Mass Spectrometry: LC-MS is invaluable for identifying the molecular weights of any observed degradation products, which can help in elucidating their structures.[4][7]

Summary of Analytical Methods for Stability Assessment
Technique Purpose Key Considerations
HPLC-UV/PDA Quantify parent compound, detect degradation products.Develop a stability-indicating method; check peak purity.
LC-MS Identify molecular weights of degradation products.Helps in structural elucidation of degradants.[4][7]
NMR Structural confirmation of parent compound and isolated degradants.Requires higher concentration and isolation of products.

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: While specific incompatibility data for this compound is unavailable, general precautions should be taken. Avoid strong oxidizing agents, strong bases, and reagents that can react with primary amines. When formulating, it is crucial to perform compatibility studies with your intended excipients under accelerated stability conditions (e.g., elevated temperature and humidity).

References

Preventing side reactions in the synthesis of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7,8-Difluoroquinolin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated quinoline derivative. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you optimize your synthetic route and minimize impurity formation.

Introduction: Synthetic Strategies and Key Challenges

The synthesis of this compound presents unique challenges due to the electronic properties of the difluorinated quinoline core. The two primary synthetic strategies discussed in this guide are:

  • Multi-step Synthesis via Halogenation and Amination: A robust and common approach involving the initial synthesis of a 7,8-difluoroquinoline core, followed by regioselective halogenation at the C-3 position, a subsequent cross-coupling amination reaction, and a final deprotection step.

  • Convergent Friedländer Synthesis: A classical and efficient cyclocondensation reaction that constructs the quinoline ring in a single step from a 2-amino-3,4-difluorobenzaldehyde precursor and a suitable C2-component.

Each pathway has distinct advantages and potential pitfalls. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Part 1: Troubleshooting the Multi-Step Synthesis Pathway

This pathway, while longer, often provides better control over the introduction of the C-3 amine functionality. The key steps are fraught with potential side reactions that can significantly impact yield and purity.

Diagram: Multi-Step Synthesis Workflow

Multi_Step_Synthesis cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Boc Deprotection A 7,8-Difluoroquinoline B 3-Bromo-7,8-difluoroquinoline A->B Br₂ or NBS SR1 Over-bromination (e.g., 3,5-dibromo) A->SR1 SR2 Incorrect Regioisomer (e.g., 5-bromo) A->SR2 D 7,8-Difluoro-3-(Boc-amino)quinoline B->D Pd Catalyst, Ligand, Base SR3 Hydrodehalogenation B->SR3 C tert-Butyl carbamate C->D E This compound D->E TFA or HCl SR4 tert-Butylation of Product E->SR4

Caption: Workflow for the multi-step synthesis of this compound and key side reactions.

FAQs and Troubleshooting for the Multi-Step Synthesis
Step 1: Electrophilic Bromination

Q1: My bromination of 7,8-difluoroquinoline is giving a low yield of the desired 3-bromo product and a mixture of other isomers. What's going wrong?

A1: The primary challenge in this step is controlling regioselectivity. The quinoline ring is deactivated towards electrophilic substitution by the pyridine nitrogen. Furthermore, the two fluorine atoms at C-7 and C-8 are strongly electron-withdrawing, further deactivating the benzene ring. However, the C-3 position is generally the most susceptible to electrophilic attack in the pyridine ring of a quinoline system. Poor regioselectivity often arises from harsh reaction conditions.

  • Causality: High temperatures or overly strong Lewis acid catalysts can overcome the subtle differences in activation barriers between the different positions on the ring, leading to a mixture of products, including the 5-bromo and potentially dibrominated species.[1][2]

  • Troubleshooting & Optimization:

    • Reagent Choice: Use N-bromosuccinimide (NBS) instead of liquid bromine for a milder and more controlled reaction.

    • Solvent: Perform the reaction in a solvent like sulfuric acid or chlorinated solvents (e.g., dichloromethane, chloroform) at a controlled temperature.

    • Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Avoid excessive heating.

    • Monitoring: Carefully monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, preventing over-bromination.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, easier to handle, reduces side reactions.
Solvent Sulfuric Acid or DichloromethaneControls reactivity and solubility.
Temperature 0 °C to Room TemperatureMinimizes formation of kinetic byproducts.
Monitoring TLC, GC-MSPrevents formation of dibrominated species.
Step 2: Buchwald-Hartwig Amination

Q2: I am attempting the Buchwald-Hartwig coupling of 3-bromo-7,8-difluoroquinoline with tert-butyl carbamate, but I'm observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the palladium catalyst facilitates the reduction of the aryl halide instead of the desired C-N bond formation. This is often exacerbated by suboptimal catalyst/ligand combinations, the presence of water, or an inappropriate base.

  • Causality: The catalytic cycle can be diverted towards a reductive pathway, especially if the reductive elimination of the desired product is slow. This can be influenced by the steric and electronic properties of the phosphine ligand.[3][4]

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like your substrate, sterically hindered, electron-rich biaryl phosphine ligands are often superior. Consider ligands like XPhos, SPhos, or RuPhos.[5][6]

    • Catalyst Precursor: Use a well-defined palladium(0) precatalyst or a reliable palladium(II) source like Pd(OAc)₂.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is anhydrous.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., toluene, dioxane).

ComponentRecommended OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Reliable sources for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination and suppress side reactions.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Step 3: Boc Deprotection

Q3: After treating my 7,8-difluoro-3-(Boc-amino)quinoline with trifluoroacetic acid (TFA), my final product is impure, and I suspect a side reaction has occurred on the quinoline ring.

A3: A major side reaction during Boc deprotection with strong acids is the formation of the tert-butyl cation (t-Bu⁺), a reactive electrophile. This cation can then perform an electrophilic aromatic substitution on electron-rich positions of your product, leading to tert-butylated impurities.

  • Causality: The acidic cleavage of the Boc group releases isobutylene and the t-butyl cation. The highly activated this compound product can be susceptible to alkylation by this cation.[7][8]

  • Troubleshooting & Optimization:

    • Use a Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

    • Milder Acidic Conditions: While TFA is standard, you could explore using a solution of HCl in dioxane or diethyl ether, which can sometimes be milder.

    • Reaction Conditions: Perform the deprotection at room temperature or below (0 °C) and monitor carefully to avoid prolonged exposure to the strong acid once the reaction is complete.

    • Workup: After deprotection, ensure the acidic TFA is thoroughly removed. This can be achieved by co-evaporation with a solvent like toluene or by precipitating the product as a salt from a non-polar solvent like diethyl ether.[7]

  • Dissolve the Boc-protected quinoline in dichloromethane (DCM).

  • Add 1-2 equivalents of a scavenger (e.g., triethylsilane).

  • Add 5-10 equivalents of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.

  • Purify the resulting TFA salt by recrystallization or chromatography.

Part 2: Troubleshooting the Friedländer Synthesis

The Friedländer synthesis is a powerful method for rapidly constructing the quinoline core. However, its success is highly dependent on the stability of the starting materials and the careful control of reaction conditions.

Diagram: Friedländer Synthesis and Side Reactions

Friedlander_Synthesis cluster_main Friedländer Cyclocondensation A 2-Amino-3,4-difluorobenzaldehyde C This compound A->C Base or Acid Catalyst SR1 Self-Condensation of Aldehyde A->SR1 SR2 Polymerization/ Tar Formation A->SR2 B α-Aminoacetonitrile B->C SR3 Incomplete Cyclization C:n->SR3:s

Caption: The Friedländer synthesis pathway and common side reactions.

FAQs and Troubleshooting for the Friedländer Synthesis

Q4: I am attempting the Friedländer synthesis using 2-amino-3,4-difluorobenzaldehyde and α-aminoacetonitrile, but I'm getting a low yield and a significant amount of tar-like material.

A4: This is a common issue in Friedländer syntheses, often caused by the instability of the starting materials and harsh reaction conditions. 2-aminobenzaldehyde derivatives are known to be unstable and can self-condense or polymerize, especially under strong acid or base catalysis and at high temperatures.[9][10]

  • Causality: The aldehyde can react with the amine of another molecule, leading to oligomers and polymers. High temperatures accelerate these decomposition pathways.[11][12]

  • Troubleshooting & Optimization:

    • Starting Material Quality: Ensure the 2-amino-3,4-difluorobenzaldehyde is pure and freshly prepared or properly stored, as it can degrade over time.[13]

    • Catalyst Choice: While classical conditions use strong bases like KOH or acids like H₂SO₄, modern variations often employ milder catalysts. Consider using a Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) or an organocatalyst like p-toluenesulfonic acid (p-TsOH) or even iodine, which can promote the reaction under milder conditions.[14][15][16]

    • Temperature Control: Avoid excessively high temperatures. Step-wise heating or using microwave irradiation for a short duration can sometimes provide the necessary energy for cyclization without promoting extensive decomposition.[14]

    • Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol or aprotic polar solvents like DMF or DMSO can be effective.

ParameterRecommended ConditionRationale
Catalyst p-TsOH, Iodine, Lewis AcidsMilder conditions reduce tar formation and self-condensation.[10][17]
Temperature 80-120 °C (monitor closely)Balances reaction rate with starting material stability.
Reactant Addition Slow addition of one reactant to the otherCan minimize self-condensation by keeping one reactant's concentration low.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the aminobenzaldehyde.

Q5: The Friedländer reaction is not proceeding to completion, and I am isolating an intermediate. What is this intermediate and how can I drive the reaction forward?

A5: You are likely isolating the intermediate from the initial condensation step, which has not undergone the final cyclization and dehydration. The reaction proceeds in two main stages: 1) formation of a Schiff base or an aldol-type adduct, followed by 2) intramolecular cyclization and dehydration to form the aromatic quinoline ring.[15][18]

  • Causality: The cyclization step often has a higher activation energy than the initial condensation. Insufficient temperature or an ineffective catalyst may not be enough to promote this final, ring-closing dehydration step.

  • Troubleshooting & Optimization:

    • Increase Temperature: If the reaction has stalled at room temperature or a moderate temperature, a gradual increase in heat may be necessary to overcome the activation barrier for cyclization.

    • Stronger Catalyst/Dehydrating Agent: If using a very mild catalyst, switching to a stronger Brønsted acid (like p-TsOH) or adding a dehydrating agent (like molecular sieves) can help drive the final elimination of water.

    • Change of Solvent: Switching to a higher-boiling solvent can allow for higher reaction temperatures to be achieved safely.

By systematically addressing these common issues, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective functionalization of 7,8-difluoroquinolin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common experimental challenges.

The this compound scaffold is a critical building block in medicinal chemistry. However, its inherent electronic properties and multiple potential reaction sites present a significant challenge in achieving desired regioselectivity during functionalization. This guide provides a systematic approach to understanding and controlling these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?

A1: The primary reactive sites on this compound are the C4, C5, and the exocyclic amine (N3). The regioselectivity of functionalization is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

  • C4 Position: This position is electron-deficient due to the electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms. This makes it susceptible to nucleophilic attack and some metal-catalyzed C-H functionalizations.[1]

  • C5 Position: Located on the benzene ring, this site is influenced by the activating effect of the amino group and the deactivating effect of the fluorine atoms. It is a potential site for electrophilic aromatic substitution, though the fluorine at C8 can sterically hinder this position.

  • Exocyclic Amine (N3): The primary amine is a strong nucleophile and can readily react with electrophiles (e.g., acylation, alkylation). This reactivity often necessitates the use of a protecting group to achieve functionalization at other positions.

The fluorine atoms at C7 and C8 create a strong inductive electron-withdrawing effect, influencing the overall electron density of the quinoline system.

Q2: I am observing a mixture of C4 and C5 substituted products during my electrophilic aromatic substitution (e.g., bromination, nitration). How can I improve selectivity for the C5 position?

A2: Achieving C5 selectivity in electrophilic aromatic substitution can be challenging due to the competing electronic effects. Here’s a troubleshooting guide:

IssuePotential CauseRecommended Solution
Low C5 Selectivity Steric Hindrance: The fluorine at C8 can sterically block the approach of bulky electrophiles to the C5 position.Use smaller, more reactive electrophilic reagents. For example, for bromination, consider using NBS (N-Bromosuccinimide) with a catalytic amount of a protic acid instead of Br2.
Reaction Conditions: Harsh reaction conditions (high temperature, strong acids) can lead to a loss of selectivity and potential side reactions.[2]Optimize reaction conditions by starting at lower temperatures and gradually increasing. Screen different acid catalysts (e.g., H2SO4, TFA, PPTS) to find the optimal balance between reactivity and selectivity.
Amino Group Interference: The protonated amino group under strongly acidic conditions can act as a meta-director, deactivating the ring and leading to poor selectivity.Consider using a protecting group on the amine (e.g., Boc, Ac) to modulate its directing effect and prevent protonation.

Experimental Workflow: Improving C5 Selectivity

Caption: Troubleshooting workflow for low C5 selectivity.

Q3: My attempts at palladium-catalyzed C-H arylation are giving me a mixture of isomers. How can I direct the functionalization specifically to the C4 position?

A3: Directing C-H functionalization to the C4 position often requires leveraging the electronic properties of the quinoline ring. Here are some strategies and troubleshooting tips:

  • Ligand Selection: The choice of ligand in a palladium-catalyzed reaction is crucial for controlling regioselectivity.[1] Bulky, electron-rich phosphine ligands can favor functionalization at the more sterically accessible C4 position.

  • Directing Groups: While the inherent electronics favor C4 reactivity, installing a directing group can significantly enhance selectivity. A common strategy for quinolines is the use of an N-oxide, which can direct metallation to the C2 and C8 positions.[1][3] However, for C4 functionalization, exploiting the inherent reactivity is often the primary approach.

  • Reaction Conditions: Factors like the solvent, base, and temperature can influence the regiochemical outcome. Apolar solvents may favor C4 functionalization by minimizing solvation of the catalyst complex.

Troubleshooting Poor C4 Selectivity in Pd-Catalyzed C-H Arylation

IssuePotential CauseRecommended Solution
Mixture of Isomers Suboptimal Ligand: The ligand may not provide sufficient steric or electronic bias for C4.Screen a panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Competing Reaction Sites: The C5-H bond may also be reactive under the chosen conditions.Modify the reaction conditions. A switch to a different palladium precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) or a different base (e.g., K2CO3 vs. Cs2CO3) can alter the selectivity.
Catalyst Inactivation: Impurities in the starting material or reagents can poison the catalyst, leading to non-selective reactions.Ensure all reagents and solvents are pure and dry. Consider using a pre-catalyst to ensure consistent catalyst activity.[1]
Q4: I am trying to perform a nucleophilic aromatic substitution (SNA r) on a halogenated derivative of this compound, but the reaction is sluggish or fails. What could be the problem?

A4: While the fluorine atoms on the quinoline ring are generally poor leaving groups in SNAr reactions, a strategically placed halogen (e.g., at C4) should be susceptible to nucleophilic attack. If the reaction is not proceeding as expected, consider the following:

  • Activation of the Ring: SNAr reactions are favored on electron-poor aromatic rings.[4][5] The electron-withdrawing nitro group is a powerful activator for nucleophilic substitution.[5] The inherent electron deficiency of the quinoline ring, enhanced by the two fluorine atoms, should facilitate this reaction.

  • Nucleophile Strength: The reactivity of the nucleophile is critical. Stronger nucleophiles will react more readily.

  • Leaving Group Ability: The nature of the halogen at the substitution site is important. The general order of reactivity for leaving groups in SNAr is F > Cl > Br > I.

Protocol for a Typical SNAr Reaction

  • Reactant Preparation: Dissolve the halogenated this compound derivative (1 equivalent) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or alcohol, an auxiliary base (e.g., K2CO3, Cs2CO3) is typically required.

  • Reaction Conditions: Heat the reaction mixture. Temperatures can range from room temperature to over 100°C depending on the reactivity of the substrates.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

Troubleshooting a Failed SNAr Reaction

Caption: Decision tree for troubleshooting SNAr reactions.

References

Managing impurities in large-scale 7,8-Difluoroquinolin-3-amine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7,8-Difluoroquinolin-3-amine Production

A Guide to Managing Impurities in Large-Scale Synthesis

Welcome to the technical support center for the large-scale production of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, controlling, and mitigating impurities during synthesis and purification. As a critical intermediate in pharmaceutical manufacturing, ensuring the high purity of this compound is paramount. This guide offers field-proven insights and detailed protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical classes of impurities in the synthesis of this compound?

A1: The most critical impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions inherent to the chosen synthetic route. For a common method like the Friedländer synthesis, this would include residual 2-amino-3,4-difluorobenzaldehyde.[1][2]

  • Reagent-Related Impurities: Impurities originating from reagents used in the synthesis, such as catalysts, bases, or solvents.

  • Degradation Products: Impurities formed by the degradation of the final product under specific conditions of heat, light, or pH.

Q2: What is a typical target purity level for this compound intended for pharmaceutical use?

A2: For use as an active pharmaceutical ingredient (API) intermediate, the target purity is typically very high, often exceeding 99.5%. The acceptable level for any single unknown impurity is generally below 0.10%. Specific limits are defined by regulatory bodies and the requirements of the subsequent synthetic steps.

Q3: Which analytical technique is most suitable for routine purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for routine purity analysis and impurity profiling of fluoroquinolones and their intermediates.[3][4][5] A well-developed reverse-phase HPLC method can effectively separate the main compound from its structurally similar impurities.

Q4: Can discoloration of the final product indicate the presence of specific impurities?

A4: Yes, discoloration (e.g., a yellow or brown tint instead of the expected off-white solid) often suggests the presence of trace impurities. This can be due to oxidized byproducts, polymeric materials formed during the reaction, or residual starting materials.[6] While color is not a quantitative measure of purity, it is a key qualitative indicator that warrants further investigation by chromatography.

Profile of Common Impurities in Friedländer Synthesis

The Friedländer annulation is a robust method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] A plausible route to this compound involves the reaction of 2-amino-3,4-difluorobenzaldehyde with a suitable partner like N-acetylglycinate or a similar two-carbon component. The following are key impurities to monitor.

Impurity IDImpurity Name/TypeFormation MechanismTypical Analytical Signature (HPLC)
IMP-A Residual Starting Material (2-amino-3,4-difluorobenzaldehyde)Incomplete reaction or incorrect stoichiometry.A distinct, typically earlier-eluting peak compared to the product.
IMP-B Aldol Self-Condensation ProductBase or acid-catalyzed self-condensation of the starting aldehyde, forming a larger, more conjugated system.A later-eluting, broad peak, often with a different UV spectrum.
IMP-C Incomplete Cyclization Intermediate (e.g., Schiff Base)The initial condensation product (Schiff base) fails to undergo the final cyclodehydration step to form the quinoline ring.A peak with polarity that can vary, but is chemically distinct from the final product.
IMP-D Positional IsomerArises if an alternative cyclization pathway is possible, though less likely with the specified starting materials.A peak eluting very close to the main product, often requiring high-resolution methods to separate.
Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and a common side reaction leading to IMP-B.

G cluster_main Main Reaction Pathway cluster_side Side Reaction SM1 2-amino-3,4- difluorobenzaldehyde INT1 Schiff Base Intermediate SM1->INT1 + SM2 - H2O SM1_side 2 x (2-amino-3,4- difluorobenzaldehyde) SM2 CH2(NH2)COOR (or equivalent) PROD This compound INT1->PROD Cyclization - ROH IMP_B IMP-B (Aldol Condensation Product) SM1_side->IMP_B Self-Condensation - H2O

Fig 1. Plausible impurity formation pathway.

Troubleshooting Guide: Impurity & Purification Issues

This section addresses specific problems encountered during large-scale production in a question-and-answer format.

Q: My HPLC analysis shows a significant peak corresponding to the starting material, 2-amino-3,4-difluorobenzaldehyde (IMP-A). What are the likely causes and solutions?

A: High levels of residual starting material are a common issue in large-scale reactions.

  • Underlying Causes:

    • Incorrect Stoichiometry: An excess of the aldehyde starting material was used.

    • Incomplete Reaction: Reaction time was too short, or the temperature was too low, preventing the reaction from reaching completion.

    • Poor Mixing: In large reactors, inefficient agitation can lead to localized areas of high starting material concentration.

    • Catalyst Deactivation: The acid or base catalyst may have been deactivated or used in insufficient quantity.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Double-check the molar ratios of reactants from the batch record. Ensure accurate weigh-outs and account for the purity of the starting materials.

    • Optimize Reaction Conditions: Review in-process controls. If conversion is stalling, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C while monitoring the impurity profile.

    • Improve Agitation: Evaluate the mixing efficiency of the reactor for the specific batch volume. Ensure the agitation speed is sufficient to maintain a homogeneous mixture.

    • Purification: If the reaction cannot be driven to completion, IMP-A must be removed. Due to its different functional groups (aldehyde vs. amine), it can often be separated effectively through recrystallization or a pH-swing extraction during workup.

Q: An unknown peak is consistently appearing in my chromatogram, eluting very close to the main product peak. How do I identify and eliminate it?

A: A close-eluting peak often suggests an isomer or a structurally very similar byproduct (e.g., IMP-D).

  • Underlying Causes:

    • Isomeric Impurity: A regioisomer may have formed due to unexpected reactivity.

    • Related Substance: A byproduct with a very similar structure, such as a partially reduced or oxidized version of the target molecule.

    • Impurity in Starting Material: The impurity may be carried over from one of the starting materials.

  • Troubleshooting Workflow:

    • Characterize the Impurity: Isolate the impurity using preparative HPLC or LC-MS. Characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze Starting Materials: Run an HPLC analysis of all starting materials and key reagents to check if the impurity is introduced from an external source.

    • Modify Reaction Conditions: If the impurity is a byproduct, experiment with reaction conditions on a lab scale. Changing the catalyst, solvent, or temperature can alter the selectivity of the reaction and minimize the formation of the side product.

    • Optimize Purification: Develop a more selective purification method. This may involve screening different recrystallization solvents or developing a more effective HPLC method with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) or mobile phase modifier to improve resolution.

G start Unknown Peak in HPLC check_sm Analyze Starting Materials for the impurity peak start->check_sm match Impurity present in Starting Material? check_sm->match source_sm Source identified. Purify starting material or switch supplier. match->source_sm Yes no_match Impurity is process-related match->no_match No end Impurity Controlled source_sm->end characterize Isolate with Prep-HPLC/LC-MS. Characterize via MS & NMR. no_match->characterize optimize Optimize reaction conditions (temp, catalyst, solvent) to minimize formation. characterize->optimize purify Develop enhanced purification (e.g., recrystallization screen, alternative chromatography). optimize->purify purify->end

Fig 2. Workflow for identifying an unknown impurity.

Q: The final isolated product is off-white or yellowish, but the specification requires a white solid. What is the issue?

A: Discoloration is a common sign of trace-level impurities that are often highly conjugated or oxidized species.

  • Underlying Causes:

    • Oxidation: The 3-amino group can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metals, forming colored species.

    • High-Molecular-Weight Byproducts: Polymeric or tar-like materials (e.g., from aldol condensation, IMP-B) can impart color even at very low concentrations.

    • Residual Solvents/Reagents: Trapped colored solvents or residual catalysts can cause discoloration.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure the reaction, workup, and drying steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Charcoal Treatment: During recrystallization, a treatment with activated charcoal can be highly effective at removing colored impurities.[7] Add a small amount (e.g., 1-2% w/w) of activated carbon to the hot solution before filtration.

    • Re-crystallization: Perform a second recrystallization using a high-purity solvent system. This is often the most effective way to remove the trace impurities causing the color.

    • Drying Conditions: Ensure the product is not dried at an excessive temperature, which could cause thermal degradation and color formation.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for a robust reverse-phase HPLC method. Optimization may be required based on the specific impurity profile observed.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle sizeStandard column providing good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure the amino group is protonated for sharp, symmetrical peaks.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient elution is necessary to separate early-eluting polar impurities and late-eluting non-polar byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 290 nmFluoroquinolones exhibit strong UV absorbance in this region.[5][8]
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile/Water.Ensures complete dissolution and compatibility with the mobile phase.
Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[9][10] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Step 1: Solvent Screening

  • Test solubility in a range of solvents at room temperature and at boiling point. Good single-solvent candidates include ethanol, isopropanol, or ethyl acetate.

  • For two-solvent systems, use a "solvent" in which the compound is highly soluble (e.g., acetone, THF) and an "anti-solvent" in which it is poorly soluble (e.g., n-heptane, water).[11]

Step 2: Recrystallization Procedure (Single Solvent Example - Ethanol)

  • Place the crude this compound in an appropriately sized flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; adding too much solvent will reduce the final yield.[10]

  • Optional Decolorization: If the solution is colored, add a small amount of activated charcoal (1-2% w/w), swirl, and heat for another 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7] Use a pre-heated funnel to prevent premature crystallization.

  • Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Once the solution has reached room temperature and crystallization has occurred, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[7]

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

Overcoming solubility challenges with 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist-to-Scientist Guide to Overcoming Solubility Challenges

Welcome to the dedicated technical support guide for 7,8-Difluoroquinolin-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the experimental challenges posed by this compound's limited aqueous solubility. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, empowering you to make informed decisions in your work.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its often lipophilic nature presents significant hurdles in formulation and biological screening.[1][2] this compound, with its aromatic heterocyclic structure and electron-withdrawing fluorine substituents, is characteristic of compounds that exhibit poor water solubility, a challenge affecting over 70% of new chemical entities.[1][3] This guide offers a systematic approach to troubleshooting and resolving these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: I'm trying to make a stock solution of this compound. What solvent should I start with?

A1: For a new derivative with unknown solubility, the recommended starting point is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[1][4] DMSO is a powerful, water-miscible co-solvent capable of dissolving a vast range of polar and non-polar compounds.[1] If complete dissolution is not achieved, gentle warming or vortexing can be applied. Always filter your final stock solution through a 0.22 µm syringe filter to eliminate any undissolved microparticulates before storage.[4]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "crashing out."[5] It occurs because the high concentration of the organic co-solvent (DMSO) that keeps your hydrophobic compound soluble in the stock solution is drastically reduced upon dilution into the aqueous buffer.[1][5] The final aqueous environment cannot maintain the solubility of the compound at that concentration, leading to precipitation.[5] The immediate troubleshooting steps are to lower the final desired concentration or to explore the advanced methods detailed in Section 2 of this guide.

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound for my experiments?

A3: There are several established methods, which can be broadly categorized as follows:

  • pH Adjustment: Leveraging the basicity of the 3-amino group to form a more soluble salt.[4][5]

  • Co-solvent Systems: Optimizing the concentration of solvents like DMSO in the final solution.[1]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin cavity to increase its apparent water solubility.[4][6]

  • Use of Surfactants: Employing surfactants to form micelles that can carry the drug molecule in aqueous solution.[4][7]

The optimal strategy depends on your specific experimental constraints, such as the tolerance of a cell-based assay to additives or the required final concentration.[5]

Q4: How does the chemical structure of this compound contribute to its poor solubility?

A4: The solubility is dictated by its molecular structure:

  • Quinoline Core: The fused aromatic ring system is inherently hydrophobic (lipophilic), which limits its interaction with polar water molecules.[1]

  • Difluoro Substitution: The two fluorine atoms at positions 7 and 8 are highly electronegative. They increase the molecule's lipophilicity and reduce its ability to form hydrogen bonds with water.

  • Amine Group: The primary amine at position 3 is a polar group that can participate in hydrogen bonding.[8][9] More importantly, it is basic, meaning it can be protonated in acidic conditions to form a charged, and therefore more water-soluble, ammonium salt.[8][10][11] This property is the key to solubility enhancement via pH modification.

Section 2: Troubleshooting Workflow & Detailed Protocols

When initial attempts to dissolve this compound fail, a systematic approach is crucial. The following workflow provides a decision-making framework, followed by detailed experimental protocols for each major solubilization technique.

G start Start: Undissolved This compound stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation ('Crashing Out') dilute->observe success Success: Compound is Soluble observe->success No cosolvent Method 1: Optimize Co-Solvent (Lower Final Concentration) observe->cosolvent Yes cosolvent->success Works ph_adjust Method 2: pH Adjustment (Lower Buffer pH) cosolvent->ph_adjust Fails ph_adjust->success Works cyclo Method 3: Cyclodextrin Complexation ph_adjust->cyclo Not Viable or Fails cyclo->success Works surfactant Method 4: Surfactant Micellization cyclo->surfactant Not Viable or Fails surfactant->success Works

Caption: A decision tree for systematically troubleshooting solubility issues.

Method 1: Co-Solvent System Optimization
  • Problem: The compound precipitates upon dilution from a DMSO stock into an aqueous medium.

  • Causality: The final concentration of the compound exceeds its maximum solubility limit in the low-percentage DMSO-aqueous mixture. The key is to find a balance where the compound remains dissolved while the co-solvent concentration is low enough to be tolerated by the assay.[1]

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions in your final aqueous assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).

    • Ensure the final DMSO concentration remains constant and as low as possible (typically ≤0.5% for cell-based assays). For example, for a 1:200 dilution to get 50 µM, the final DMSO concentration will be 0.5%.

    • Visually inspect each dilution immediately and after a 1-hour incubation at the experimental temperature. Look for any signs of cloudiness, crystals, or precipitate.[4]

    • The highest concentration that remains clear is your working maximum solubility under these conditions.

Troubleshooting TipActionRationale
Precipitation at all tested concentrations Increase the final DMSO concentration slightly (e.g., from 0.5% to 1.0%).A higher percentage of co-solvent may be required to maintain solubility. Always run a parallel vehicle control to check for solvent toxicity in your assay.[1]
Compound precipitates over time Prepare fresh dilutions immediately before use.Some compounds are prone to time-dependent precipitation from supersaturated solutions.
Variability in results Centrifuge plates/tubes before measurement.This pellets any undissolved micro-precipitates that may not be visible but can interfere with assay readings.[4]
Method 2: pH Adjustment
  • Problem: The compound is insoluble in a standard neutral (pH 7.4) aqueous buffer.

  • Causality: As an aromatic amine, this compound is a weak base.[8][9] In solutions with a pH below its pKa, the amine group will be protonated (R-NH3+). This charged species is significantly more polar and thus more water-soluble than the neutral form (R-NH2).[5][10] For aromatic amines, the pKa is typically in the 4-5 range.[11] Therefore, lowering the buffer pH should enhance solubility.

G cluster_0 Low pH (e.g., pH < 5) B R-NH2 (Insoluble Neutral Base) BH R-NH3+ (Soluble Protonated Salt) B->BH Equilibrium shifts right H + H+ G CD CD_cavity Hydrophobic Cavity Equals CD_label Hydrophilic Exterior Drug Drug Plus + Complex Drug_in_Complex Drug

References

Technical Support Center: Analytical Methods for Impurities in 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7,8-Difluoroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your analytical results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Scenario: You are running an HPLC analysis of a this compound sample, and the main peak or impurity peaks are exhibiting significant tailing or fronting.

Potential Causes & Solutions:

  • Secondary Interactions: The basic amine group in this compound can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 units above or below the pKa of the amine to maintain a consistent ionization state.[1] Forcing the analyte into a single ionic form can significantly improve peak shape.

    • Solution 2: Use an "Inert" Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.

    • Solution 3: Additive to Mobile Phase: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[2][3] As a rule of thumb, try a 1:10 or 1:100 dilution to see if the peak shape improves.[2]

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes for all analytes.

    • Solution: Replace the column with a new one of the same type. To confirm the old column is the issue, inject a standard on both the old and new columns and compare the results.[3]

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Scenario: During a routine analysis or a stability study, new, unidentified peaks appear in your chromatogram.

Potential Causes & Solutions:

  • Sample Degradation: this compound, like many amine-containing compounds, can be susceptible to degradation.[4]

    • Solution 1: Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in creating a comprehensive impurity profile.[5]

    • Solution 2: Proper Sample Storage: Ensure that samples are stored under appropriate conditions (e.g., protected from light, at reduced temperatures) to minimize degradation.

  • Contamination: Impurities can be introduced from various sources.

    • Solution 1: Check Solvents and Reagents: Run a blank gradient (injecting only the mobile phase) to ensure that the unexpected peaks are not coming from your solvents. Use only HPLC-grade solvents.[1]

    • Solution 2: Clean the Injector: The injector can be a source of contamination. Flush the injector with a strong solvent to remove any residual compounds from previous analyses.[3]

  • Formation of N-Nitrosamine Impurities: Secondary amines can react with nitrosating agents to form N-nitrosamine impurities, which are a significant concern due to their potential carcinogenicity.[6][7]

    • Solution: Utilize High-Sensitivity Detection: Employ highly sensitive and selective analytical techniques like LC-MS/MS or GC-MS to detect and quantify these impurities at trace levels.[6][7] Regulatory agencies like the FDA have developed specific LC-HRMS methods for nitrosamine analysis.[8]

Issue 3: Inconsistent Retention Times

Scenario: The retention time of the main peak and impurities are shifting between injections.

Potential Causes & Solutions:

  • Mobile Phase Composition Issues:

    • Solution 1: Ensure Proper Mixing: If you are using an online mixing system, ensure it is functioning correctly. You can test this by manually preparing the mobile phase and observing if the retention times stabilize.[9]

    • Solution 2: Prevent Evaporation: Keep mobile phase reservoirs capped to prevent the evaporation of more volatile solvents, which can alter the mobile phase composition over time.[1]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[1][9]

  • Pump Malfunction: Air bubbles or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Degas the mobile phase and purge the pump to remove any trapped air.[1][2] If the problem persists, the check valves may need cleaning or replacement.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to find in this compound?

A1: Impurities in this compound can generally be categorized as:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the active pharmaceutical ingredient (API).[10] This can include unreacted starting materials, intermediates, and by-products from side reactions. For quinoline synthesis, side reactions like aldol condensation can lead to a complex mixture of impurities.[11]

  • Degradation Products: These are formed due to the chemical breakdown of the API over time or under stress conditions.[4][10]

  • Contaminants: These can be introduced from various sources, including solvents, reagents, and manufacturing equipment.[12]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust technique for routine impurity profiling of quinoline derivatives.[10][13] For the identification and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5][10] LC-MS provides molecular weight information, which is crucial for structural elucidation. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) may be more appropriate.[5]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products. To develop such a method, you should:

  • Perform Forced Degradation Studies: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[5]

  • Optimize Chromatographic Conditions: Develop an HPLC method that can separate the main peak from all the degradation product peaks. This often involves screening different columns, mobile phases, and gradient conditions.

  • Validate the Method: Once the separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q4: What are the regulatory expectations for impurity profiling?

A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[14] It is crucial to identify and quantify impurities and assess their potential impact on the safety and efficacy of the drug. For certain classes of impurities, such as N-nitrosamines, there are very strict limits on acceptable daily intake.[15]

Section 3: Experimental Protocols & Data

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reversed-phase HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution Program:

    • A gradient elution is often necessary to separate impurities with a wide range of polarities.[16] A typical starting gradient could be:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Set to the λmax of this compound.

Data Presentation: Common HPLC Troubleshooting Scenarios
Problem Potential Cause(s) Recommended Action(s)
Peak Tailing Secondary interactions with silanolsAdjust mobile phase pH, use an end-capped column, add a competing base.[1]
Peak Fronting Column overloadReduce injection volume or dilute the sample.[3]
Ghost Peaks Contaminated mobile phase or carryoverRun a blank gradient, flush the injector.[3]
Baseline Drift Column temperature fluctuations, non-equilibrated columnUse a column oven, ensure adequate column equilibration time.[1]
High Backpressure Blockage in the system (e.g., frit, column)Systematically check for blockages, reverse-flush the column (if permissible).[1]

Section 4: Visualized Workflows

Workflow for Impurity Identification and Characterization

cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Structural Elucidation cluster_3 Conclusion A HPLC-UV Analysis of This compound B Detection of Unknown Impurity Peak A->B C LC-MS Analysis for Molecular Weight Determination B->C D Forced Degradation Studies B->D E Synthesis Route Analysis B->E F High-Resolution Mass Spectrometry (HRMS) for Elemental Composition C->F G NMR Spectroscopy for Structural Confirmation F->G H Impurity Structure Identified and Characterized G->H

Caption: Workflow for the identification of an unknown impurity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7,8-Difluoroquinolin-3-amine versus Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The strategic substitution on the quinoline ring system can dramatically influence its pharmacological profile, leading to potent anticancer, antimalarial, antibacterial, and neuroprotective agents.[3][4][5] This guide provides an in-depth comparative analysis of the biological activity of 7,8-Difluoroquinolin-3-amine, a specifically substituted quinoline, in the context of other key quinoline derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage established structure-activity relationships (SAR) of fluoro- and amino-substituted quinolines to project its potential efficacy and mechanisms of action.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework for drug design. Its derivatives have been shown to exert their biological effects through diverse mechanisms, including intercalation with DNA, inhibition of key enzymes like topoisomerases and protein kinases, and disruption of cellular signaling pathways.[2][5][6] The position and nature of substituents on the quinoline core are critical determinants of its biological activity and target selectivity.[7]

The Influence of Fluorine and Amine Substitutions: A Structure-Activity Relationship Perspective

The introduction of fluorine atoms and amino groups into the quinoline scaffold has proven to be a highly effective strategy for modulating biological activity.

Fluorine Substitution: The presence of fluorine, a highly electronegative atom, can significantly alter the physicochemical properties of the quinoline molecule. It can enhance metabolic stability, improve membrane permeability, and influence binding affinity to target proteins.[8] For instance, fluoroquinolones, a major class of antibiotics, owe their potent antibacterial activity to the fluorine atom at the C6-position, which enhances the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10] The position of fluorine substitution is crucial; for example, di-fluoro substitution at positions 6 and 8 has been explored for enhancing antibacterial potency.[11]

Amine Substitution: The amino group, particularly at the C3 and C4 positions, is another key determinant of quinoline bioactivity. 4-Aminoquinolines, such as chloroquine, are well-known antimalarial drugs that are thought to interfere with heme detoxification in the parasite's food vacuole.[12] The basicity of the amino group can influence drug accumulation in acidic cellular compartments. The substitution pattern on the amino group also plays a significant role in modulating activity.

Projected Biological Activity of this compound

Based on the established SAR principles, we can extrapolate the potential biological activities of this compound. The presence of two fluorine atoms at positions 7 and 8 is anticipated to enhance its lipophilicity and potential for cellular uptake. The 3-amino group provides a site for potential hydrogen bonding interactions with biological targets and may contribute to its overall pharmacological profile.

Potential Anticancer Activity

Quinolines have emerged as promising anticancer agents, acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and cell migration.[1][3][13] The cytotoxic effects of various quinoline derivatives have been demonstrated across a range of cancer cell lines.[13][14]

It is plausible that this compound could exhibit anticancer properties. The difluoro substitution might enhance its ability to penetrate cancer cells, while the 3-amino moiety could be crucial for interacting with intracellular targets. One potential mechanism of action could be the inhibition of protein kinases, as many quinoline-based compounds are known kinase inhibitors.[15][16]

Potential Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[16] Quinolines have been successfully developed as kinase inhibitors, with several approved drugs targeting kinases like EGFR and VEGFR. The 3-aminoquinoline scaffold, in particular, has been explored for the development of kinase inhibitors. It is hypothesized that the 7,8-difluoro substitution pattern could influence the selectivity and potency of kinase inhibition by altering the binding interactions within the ATP-binding pocket of the kinase.

Comparative Data Summary

To provide a tangible comparison, the following table summarizes the reported biological activities of various substituted quinolines. It is important to reiterate that direct comparative data for this compound is not available, and the table serves to illustrate the impact of different substitution patterns on the quinoline core.

Compound/DerivativeSubstitution PatternBiological ActivityTarget/MechanismIC50/ActivityReference
Chloroquine 4-Amino, 7-ChloroAntimalarialHeme polymerization inhibitionVaries by strain[12]
Ciprofloxacin 6-Fluoro, 7-PiperazinylAntibacterialDNA gyrase/Topoisomerase IV inhibitionVaries by bacteria[9][10]
Gefitinib 4-AnilinoquinazolineAnticancerEGFR Kinase Inhibitor~0.04-0.5 µM
Various 2- and 6-substituted quinolines Aryl at C2, Aryloxy at C6AnticancerCytotoxicity, HDAC inhibitionMicromolar range[7]
Various 4-aminoquinolines Varied side chainsAntimalarialHeme polymerization inhibitionNanomolar to micromolar[12]
Various Fluoroquinolones Varied substitutionsAnticancerCytotoxicity, Apoptosis inductionMicromolar range[8][11]

Experimental Protocols

To facilitate further research and validation of the potential biological activities of this compound and other novel quinoline derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test quinoline compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[6]

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, a suitable substrate, ATP, and the test quinoline inhibitor in a 96-well plate.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[9][16]

Protocol:

  • Cell Treatment: Treat cancer cells with the test quinoline compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Structure-Activity Relationship of Quinolines

SAR_General Quinoline_Core Quinoline Core Substituents Substituents (Position & Nature) Quinoline_Core->Substituents Modification Biological_Activity Biological Activity (e.g., Anticancer, Antimalarial) Substituents->Biological_Activity Influences Mechanism Mechanism of Action (e.g., Enzyme Inhibition, DNA Interaction) Biological_Activity->Mechanism Mediated by

Caption: Key factors influencing quinoline bioactivity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Treatment Treat with Quinoline Derivative Start->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Collection Measure Cell Viability Assay->Data_Collection Analysis Calculate IC50 Value Data_Collection->Analysis End End: Determine Cytotoxic Potency Analysis->End

Caption: Workflow for evaluating quinoline cytotoxicity.

Postulated Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Competitive Inhibition Kinase Protein Kinase Binding_Site ATP Binding Site ATP ATP ATP->Binding_Site Quinoline This compound Quinoline->Binding_Site Binds to Inhibition Inhibition of Phosphorylation Binding_Site->Inhibition Prevents ATP binding

Caption: Postulated competitive kinase inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be published, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of both difluoro and amino substitutions suggests that it may possess notable anticancer and/or kinase inhibitory properties. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further investigate the therapeutic potential of this and other novel quinoline derivatives, ultimately contributing to the development of new and effective therapeutic agents.

References

The Strategic Advantage of 7,8-Difluoro Substitution in Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] A key strategy to enhance the pharmacological profile of these molecules is the introduction of fluorine atoms, a modification known to improve metabolic stability, binding affinity, and overall potency.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7,8-difluoro substituted quinolines, offering experimental evidence and procedural insights to illuminate the distinct advantages conferred by this specific di-substitution pattern.

The Impact of Fluorine Substitution on Quinolone Bioactivity: A Mechanistic Overview

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are pivotal to its role in drug design.[3] In the context of quinolones, fluorine substitution can significantly modulate the electronic properties of the aromatic system, influencing pKa, lipophilicity, and hydrogen bonding potential. These alterations directly impact a compound's pharmacokinetic and pharmacodynamic profiles.

The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[4] Fluorine substitution, particularly at the C6 and C8 positions, has been shown to enhance the inhibitory activity against these enzymes.

The 7,8-Difluoro Substitution Pattern: A Head-to-Head Comparison

Systematic studies comparing 7,8-difluoro substituted quinolines with their non-fluorinated and mono-fluorinated counterparts reveal a consistent trend of enhanced biological activity.

Enhanced Antibacterial Potency

Experimental data consistently demonstrates that the presence of two fluorine atoms at the 7 and 8 positions leads to a significant increase in antibacterial activity compared to analogous molecules with a single fluorine at either position or no fluorine at all.

A comparative study on a series of 7-azetidinyl quinolones provides compelling evidence. Difluorinated compounds (fluorine at C6 and C8) were found to be significantly more active than their corresponding monofluorinated analogs against a broad spectrum of aerobic, facultatively anaerobic, and anaerobic organisms.[2] This enhanced potency is attributed to the combined electron-withdrawing effects of the two fluorine atoms, which can increase the acidity of the carboxylic acid group at the 3-position, a key pharmacophoric feature for DNA gyrase binding.

Table 1: Comparative Antibacterial Activity (MIC, μg/mL) of Monofluorinated vs. Difluorinated Quinolone Analogs [2]

Compound TypeGram-Positive Organisms (MIC90)Enterobacteriaceae (MIC90)Pseudomonas aeruginosa (MIC90)Anaerobic Bacteria (MIC)
Monofluorinated Analogs
E-4502 (6-fluoro)>160.25 - >16>1616
E-4500 (6-fluoro)>160.25 - >16>16>16
E-4480 (6-fluoro)>160.5 - >16>16>16
Difluorinated Analogs
E-4501 (6,8-difluoro)0.06 - 10.0015 - 0.1211
E-4474 (6,8-difluoro)0.06 - 10.015 - 0.1212
E-4441 (6,8-difluoro)0.12 - 10.03 - 0.1224

Note: The original study refers to 6,8-difluorinated compounds. This data is presented to illustrate the general principle of enhanced activity with difluoro substitution on the benzene ring of the quinoline scaffold.

The data clearly indicates that the difluorinated compounds exhibit significantly lower Minimum Inhibitory Concentrations (MICs), signifying greater potency.

Anticancer Activity: Emerging Evidence

The utility of fluoroquinolones is not limited to their antibacterial properties; they have also emerged as promising scaffolds for the development of anticancer agents.[5][6] The mechanism often involves the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.

While direct comparative studies focusing solely on the 7,8-difluoro pattern in anticancer quinolones are less common, the principles of enhanced bioactivity through fluorine substitution are expected to translate. The introduction of fluorine can enhance the compound's ability to interact with the enzyme-DNA complex, leading to increased cytotoxic effects against cancer cells. Further research is warranted to systematically evaluate the impact of 7,8-difluoro substitution on the anticancer activity of quinolines in comparison to their monofluorinated and non-fluorinated counterparts.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of 7,8-difluoro substituted quinolones typically involves multi-step procedures starting from appropriately substituted anilines. The subsequent biological evaluation is crucial to determine their activity profile.

General Synthesis of a 7,8-Difluoro-4-quinolone-3-carboxylic Acid Core

The following is a representative, multi-step synthesis for a key intermediate in the preparation of 7,8-difluoroquinolone derivatives.

Workflow for Synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Hydrolysis A 2,3,4,5-Tetrafluoroaniline B Diethyl ethoxymethylenemalonate A->B Heat C Intermediate A B->C D Intermediate A E Polyphosphoric acid D->E Heat F Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate E->F G Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate H Cyclopropylamine G->H Base I Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate H->I J Ester Intermediate K NaOH, H2O J->K Reflux L 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid K->L G A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

References

Navigating the Chemical Maze: An In Vitro Comparative Analysis of 7,8-Difluoroquinolin-3-amine and Quinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. This guide provides a head-to-head in vitro comparison of 7,8-Difluoroquinolin-3-amine and its non-fluorinated parent, quinolin-3-amine. Our objective is to dissect the impact of difluorination on the quinoline core, offering researchers a data-driven framework for future drug discovery efforts.

Introduction: The Rationale for Fluorination

The quinoline ring is a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and create novel electrostatic interactions, potentially enhancing target engagement or altering selectivity. This guide explores these potential effects by directly comparing this compound against its non-fluorinated analog, quinolin-3-amine, across a series of foundational in vitro assays.

Experimental Design: A Multi-Faceted Approach

To construct a comprehensive profile of both compounds, we designed a three-tiered experimental workflow. This approach progresses from a broad assessment of cytotoxicity to a more focused investigation of potential kinase inhibition, a common activity for quinoline-based molecules.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanistic Validation A Compound Synthesis & Characterization B General Cytotoxicity (MTT Assay) A->B Initial Viability Assessment C Broad Kinase Panel Screening B->C If Non-cytotoxic or Selectively Cytotoxic D IC50 Determination for Identified Kinase Hit C->D Upon Hit Identification E Cellular Target Engagement (Western Blot) D->E Confirming Cellular Activity

Figure 1: A tiered experimental workflow for the comparative analysis of quinoline analogs.

Tier 1: General Cytotoxicity Assessment

The initial step in characterizing any new chemical entity is to assess its general effect on cell viability. This provides a baseline understanding of the compound's potential for either therapeutic efficacy (in the case of anticancer agents) or off-target toxicity.

Methodology: MTT Assay
  • Cell Culture: A549 human lung carcinoma cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and quinolin-3-amine (from 0.1 µM to 100 µM) was added to the wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control.

Results: Impact of Fluorination on Cytotoxicity

The introduction of the two fluorine atoms at the 7 and 8 positions of the quinoline core resulted in a notable increase in cytotoxicity against the A549 cancer cell line.

CompoundIC50 (µM) in A549 cells
Quinolin-3-amine> 100
This compound15.2
Table 1: Comparative cytotoxicity (IC50) of the quinoline analogs after 48 hours of treatment.

Tier 2: Broad Kinase Panel Screening

Given the prevalence of the quinoline scaffold in kinase inhibitors, we hypothesized that this might be a target class for our compounds. A broad kinase panel assay allows for an unbiased screen against a wide array of kinases to identify potential targets.

Methodology: Kinase Panel Assay

A commercially available kinase panel (e.g., DiscoverX KINOMEscan) was used to assess the inhibitory activity of both compounds at a concentration of 10 µM against a panel of over 400 human kinases. The results are typically reported as a percentage of control, where a lower percentage indicates stronger inhibition.

Results: Fluorination Confers Kinase Selectivity

Quinolin-3-amine showed minimal to no significant inhibition across the kinase panel at the tested concentration. In stark contrast, this compound demonstrated potent and selective inhibition of Epidermal Growth Factor Receptor (EGFR).

CompoundTarget Kinase% Inhibition at 10 µM
Quinolin-3-amineEGFR< 10%
This compoundEGFR92%
Table 2: Selective inhibition of EGFR by the difluorinated quinoline analog.

Tier 3: Mechanistic Validation

The promising result from the kinase screen prompted a deeper investigation into the interaction of this compound with EGFR.

Methodology: EGFR IC50 Determination

A dose-response study was conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR using a luminescence-based kinase assay.

Methodology: Western Blot for Cellular Target Engagement
  • Treatment: A549 cells were treated with varying concentrations of this compound for 2 hours, followed by stimulation with 100 ng/mL of EGF for 15 minutes.

  • Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR, followed by HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pEGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->pEGFR Inhibition

Figure 2: Inhibition of EGFR signaling by this compound.

Results: Potent and Cellularly Active EGFR Inhibition

This compound demonstrated potent enzymatic inhibition of EGFR. Furthermore, Western blot analysis confirmed that the compound effectively suppressed EGF-induced EGFR autophosphorylation in A549 cells, indicating successful target engagement within a cellular context.

CompoundEGFR Enzymatic IC50 (nM)Cellular p-EGFR Inhibition
This compound85Dose-dependent decrease
Table 3: Enzymatic and cellular inhibitory activity of this compound against EGFR.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of 7,8-difluorination on the biological activity of the quinolin-3-amine scaffold. The non-fluorinated parent compound was largely inert in our assays. In contrast, this compound emerged as a moderately cytotoxic agent with potent and selective inhibitory activity against EGFR. The fluorine atoms likely enhance binding to the EGFR active site, transforming an inactive molecule into a promising hit compound.

Future studies should focus on elucidating the precise binding mode through co-crystallography and expanding the investigation to include structure-activity relationship (SAR) studies around the quinoline core to further optimize potency and selectivity.

A Comparative Spectroscopic Guide to 7,8-Difluoroquinolin-3-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds has become a pillar of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. However, the precise placement of these fluorine atoms, along with other key functional groups like amines, creates a series of positional isomers. While possessing the same molecular formula, these isomers can exhibit profoundly different biological activities and physicochemical properties.

Unambiguous identification of the correct isomer is therefore a critical step in the drug discovery and development workflow. This guide provides an in-depth comparison of the spectroscopic characteristics of 7,8-Difluoroquinolin-3-amine and its key isomers. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—we can delineate the subtle yet significant spectral differences that arise from changes in substituent positions. This document is intended for researchers, scientists, and drug development professionals, offering both experimental data and the theoretical principles required for confident structural elucidation.

Molecular Structures for Comparison

Compound Structure IUPAC Name Molecular Formula Molecular Weight
1 this compoundThis compoundC₉H₆F₂N₂180.16 g/mol
2 6,7-Difluoroquinolin-3-amine6,7-Difluoroquinolin-3-amineC₉H₆F₂N₂180.16 g/mol
3 6-Fluoroquinolin-3-amine6-Fluoroquinolin-3-amineC₉H₇FN₂162.17 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For fluoroquinolines, ¹H, ¹³C, and especially ¹⁹F NMR provide a rich dataset for isomeric differentiation.

Expertise & Causality: Why NMR is Definitive

The chemical shift (δ) of a nucleus is exquisitely sensitive to the electron density around it. Fluorine, being the most electronegative element, exerts a strong influence on the electronic environment of neighboring protons and carbons through both inductive (-I) and mesomeric (+M) effects. The magnitude and nature of spin-spin coupling constants (J), particularly between protons and fluorine (J_HF) and carbon and fluorine (J_CF), are dependent on the number of bonds separating the nuclei and their spatial orientation. This dependence allows us to map the exact positions of the fluorine atoms relative to the rest of the molecule. ¹⁹F NMR is particularly diagnostic due to its high sensitivity and wide chemical shift range, where the fluorine signals directly report on their unique positions on the quinoline ring.

Experimental Protocol: High-Resolution NMR

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation : Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar amines and for observing exchangeable N-H protons.

  • Internal Standard : Tetramethylsilane (TMS, δ = 0.00 ppm) is used as the internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.

  • Instrument Setup :

    • Spectrometer : A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

    • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • Acquisition Parameters :

      • ¹H NMR : Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

      • ¹³C NMR : Use a proton-decoupled pulse sequence (e.g., zgpg30), pulse angle of 30°, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.

      • ¹⁹F NMR : Use a proton-decoupled pulse sequence, relaxation delay of 1-5 seconds. The wide spectral width may require careful setting of the transmitter offset.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate signals and reference the spectrum to the internal standard.

Data Visualization: NMR Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Comparative NMR Data

The key to differentiation lies in the unique patterns of chemical shifts and coupling constants for each isomer.

Table 1: Predicted ¹H NMR and Experimental ¹⁹F NMR Data (δ, ppm)

Assignment 7,8-Difluoro (1) (Predicted) 6,7-Difluoro Analog (2a) (Experimental)[1] 6-Fluoro (3) (Typical)
H-2~8.6 (s)N/A (Substituted)~8.5 (s)
H-4~7.3 (s)N/A (Substituted)~7.2 (s)
H-5~7.2 (d, J_HF ≈ 9 Hz)7.92 (dd, ³J_HF=10.2, ⁴J_HF=9.0 Hz)~7.8 (dd)
H-6~7.5 (t, J_HH ≈ 8 Hz)N/A (F-substituted)N/A (F-substituted)
NH₂~5.5 (br s)N/A (Substituted)~5.3 (br s)
¹⁹F: F-6 N/A-127.02~ -110
¹⁹F: F-7 ~ -145 (dd)-137.06N/A
¹⁹F: F-8 ~ -155 (dd)N/AN/A

Note on Compound 2a: Data is for Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[1] While not a direct match, it provides the only available experimental data for the 6,7-difluoroquinoline core, showing the characteristic shifts and couplings for F-6 and F-7.

Analysis of Differences:

  • ¹H NMR :

    • Compound 1 (7,8-Difluoro) : The proton at C-5 will be a doublet due to coupling with F-8. The proton at C-6 will be a triplet-like multiplet due to coupling with H-5 and F-7. The close proximity of two fluorine atoms will generally cause a downfield shift for adjacent protons compared to the non-fluorinated parent compound.

    • Compound 2 (6,7-Difluoro) : The proton at C-5 will be a doublet of doublets due to coupling with both F-6 and the proton at C-8. Similarly, H-8 will be a doublet of doublets, coupling to F-7 and H-5. The experimental data for the analog 2a shows H-5 and H-8 as distinct doublet of doublets with clear H-F couplings.[1]

    • Compound 3 (6-Fluoro) : Will show a more complex pattern for the protons on the fluorinated ring (H-5, H-7, H-8) compared to the parent quinoline, but simpler than the difluoro isomers.

  • ¹⁹F NMR : This is the most diagnostic technique.

    • Compound 1 (7,8-Difluoro) : Will show two distinct signals in the aromatic fluorine region. The F-7 and F-8 signals will appear as doublets of doublets, coupling to each other and to nearby protons (H-6 and H-5, respectively).

    • Compound 2 (6,7-Difluoro) : The experimental data for analog 2a clearly shows two distinct fluorine signals at -127.02 ppm (F-7) and -137.06 ppm (F-6).[1] These signals would be expected to be doublets due to coupling to each other.

    • Compound 3 (6-Fluoro) : Will show a single fluorine resonance, likely a multiplet due to couplings to H-5 and H-7.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. The position of the fluorine and amine groups significantly influences the C-F, N-H, and C=N bond vibrations.

Expertise & Causality: Vibrational Fingerprints

The C-F bond gives rise to strong absorption bands in the "fingerprint region" of the spectrum (typically 1000-1350 cm⁻¹). The exact frequency of these C-F stretching vibrations is sensitive to the electronic environment of the quinoline ring system, which is altered by the position of the second fluorine atom and the electron-donating amine group. Furthermore, primary amines (-NH₂) exhibit characteristic N-H stretching vibrations (a doublet around 3300-3500 cm⁻¹) and N-H bending (scissoring) vibrations (~1600 cm⁻¹).[2] The positions and intensities of these bands can be subtly affected by intramolecular hydrogen bonding possibilities, which differ between isomers.

Experimental Protocol: Solid-State FTIR (ATR or KBr Pellet)
  • Sample Preparation (ATR Method - Preferred) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum.

    • Place a small amount of the solid powder sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]

    • Place the powder into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[3]

    • Place the pellet in the spectrometer's sample holder.

  • Data Acquisition :

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹).

Comparative FTIR Data

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode 7,8-Difluoro (1) (Predicted) 6,7-Difluoro (2) (Predicted) 6-Fluoro (3) (Typical) General Range & Rationale
N-H Stretch (asymmetric & symmetric)~3450, ~3350~3440, ~3340~3430, ~3330Primary amines show two bands. Position can shift with H-bonding.[2]
C-H Stretch (Aromatic)~3050-3150~3050-3150~3050-3150Characteristic of sp² C-H bonds.
N-H Bend (Scissoring)~1620~1625~1625Strong band for primary amines.[2]
C=N, C=C Stretch (Ring)~1580, ~1500~1580, ~1500~1580, ~1500Quinoline ring skeletal vibrations.
C-F Stretch~1250-1350 (multiple bands)~1200-1300 (multiple bands)~1150-1250 (one strong band)Strong, characteristic absorptions. The pattern and number of bands can differ between isomers.
C-N Stretch (Aromatic)~1300-1340~1300-1340~1300-1340Aromatic C-N stretch is typically in this region.[2]

Analysis of Differences:

The most significant differences will appear in the 1000-1400 cm⁻¹ region. Each isomer will present a unique and complex pattern of C-F stretching and ring vibration bands, constituting a distinct "fingerprint" that allows for their differentiation. The pattern for the difluoro isomers will be more complex than for the mono-fluoro isomer. Subtle shifts in the N-H stretching frequencies may also be observed if the fluorine atoms' positions allow for different intramolecular hydrogen bonding with the amine group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is a chromophore, and its absorption spectrum is sensitive to the nature and position of substituents.

Expertise & Causality: Electronic Transitions

The UV-Vis spectrum of quinoline is characterized by π→π* transitions. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The electron-donating nature of the amine group extends the conjugation of the π-system, typically causing a bathochromic (red) shift to longer wavelengths. The electron-withdrawing fluorine atoms also influence the energy of the molecular orbitals. The combined electronic effects of the two fluorine atoms and the amine group will result in a unique absorption maximum (λ_max) for each isomer.

Experimental Protocol: UV-Vis in Solution
  • Solvent Selection : Use a UV-grade solvent that does not absorb in the analytical region (e.g., ethanol or methanol). Ethanol is a common choice for quinoline derivatives.[4][5]

  • Sample Preparation : Prepare a dilute stock solution of the analyte with a known concentration (e.g., 1x10⁻³ M). Further dilute this stock to obtain a final concentration (e.g., 1x10⁻⁵ M) that gives a maximum absorbance reading between 0.5 and 1.5 AU.

  • Data Acquisition :

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the blank.

    • Fill the second cuvette with the sample solution.

    • Record the absorption spectrum over a range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Data

Table 3: Expected UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Compound Expected λ_max (nm) Rationale
7,8-Difluoro (1) ~280-290, ~340-350The combined electron-withdrawing effect of F at C7/C8 and donating effect of NH₂ at C3 will define a unique electronic environment.
6,7-Difluoro (2) ~275-285, ~335-345The electronic influence of the fluorines at the 6 and 7 positions will differ from the 7,8-isomer, leading to a slight shift in λ_max.
6-Fluoro (3) ~270-280, ~330-340The effect of a single fluorine atom will be less pronounced than two, likely resulting in a λ_max at a slightly shorter wavelength than the difluoro isomers.

Note: These are estimated values. The parent 3-aminoquinoline shows absorption bands around 245 nm and 330 nm. The substitution effects will cause shifts from these values.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which can aid in structural confirmation.

Expertise & Causality: Ionization and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with enough accuracy to confirm the elemental formula (C₉H₇F₂N₂⁺). Since all isomers share the same formula, they will have the same exact mass. Differentiation, therefore, relies on tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. The fragmentation pathways of quinolones often involve losses of small neutral molecules.[6] The stability of the resulting fragment ions can be influenced by the positions of the fluorine and amine groups, leading to different relative abundances of fragments for each isomer.

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[7]

  • Instrument Setup :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

    • Infusion : Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition :

    • Full Scan (MS1) : Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For C₉H₆F₂N₂, the expected m/z is ~181.06.

    • Tandem MS (MS/MS) : Select the [M+H]⁺ ion (m/z 181.06) for collision-induced dissociation (CID). Acquire the product ion spectrum.

  • Data Analysis : Analyze the exact mass from the MS1 scan to confirm the elemental composition. Compare the fragmentation patterns from the MS/MS spectra of the different isomers.

Data Visualization: Isomeric Differentiation Logic

Isomer_Differentiation Sample Unknown Isomer (C9H6F2N2) MS MS (ESI+) m/z = 181.06 (Confirms Formula) Sample->MS NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR FTIR FTIR Spectroscopy (Fingerprint Region) Sample->FTIR NMR_Out Unique δ and J values (esp. 19F NMR) NMR->NMR_Out Primary Method FTIR_Out Unique C-F Stretch Pattern (1000-1400 cm-1) FTIR->FTIR_Out Confirmatory ID_1 Isomer 1 (7,8-Difluoro) NMR_Out->ID_1 Pattern A ID_2 Isomer 2 (6,7-Difluoro) NMR_Out->ID_2 Pattern B ID_3 Other Isomers NMR_Out->ID_3 Pattern C... FTIR_Out->ID_1 Fingerprint A FTIR_Out->ID_2 Fingerprint B FTIR_Out->ID_3 Fingerprint C...

References

A Comparative Guide to Computational Docking of 7,8-Difluoroquinolin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. The 7,8-Difluoroquinolin-3-amine core represents a promising, yet specific, variation whose potential warrants rigorous computational evaluation. This guide provides an in-depth comparative analysis of this compound derivatives against critical oncology targets—Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present a validated, step-by-step molecular docking protocol, benchmark the scaffold's performance against established inhibitor classes, and offer field-proven insights into the interpretation of computational data for drug discovery professionals.

The Strategic Value of the this compound Scaffold

In the landscape of kinase inhibitor design, the quinoline ring system is classified as a "privileged scaffold" due to its ability to interact with the hinge region of the ATP-binding pocket of many kinases.[1][2] The strategic placement of substituents can fine-tune its selectivity and potency. The 7,8-difluoro substitution pattern on the quinoline core is not arbitrary; it is a deliberate chemical modification designed to modulate the scaffold's physicochemical properties. Fluorine atoms, being highly electronegative, can alter the electron distribution of the aromatic system, influence the pKa of nearby functional groups, and enhance metabolic stability by blocking potential sites of oxidation. These modifications can lead to improved drug-like properties and stronger binding interactions. The 3-amine group often serves as a key attachment point for side chains that can probe deeper into the active site, forming additional interactions that enhance affinity and selectivity.[3][4]

The Target Landscape: EGFR and VEGFR-2 in Oncology

To provide a meaningful comparison, we focus on two well-validated receptor tyrosine kinases crucial to cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).[5][6] Overexpression or activating mutations lead to uncontrolled cell proliferation and survival.[5] First-generation inhibitors like erlotinib and gefitinib have validated the therapeutic potential of targeting the EGFR kinase domain.[7] For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with erlotinib (PDB ID: 1M17).[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a proven anti-cancer strategy, with approved drugs like sorafenib and axitinib.[9][10] We will use the crystal structure of VEGFR-2 in complex with a potent benzimidazole-urea inhibitor (PDB ID: 2OH4) as our target model.[10]

A Validated Computational Docking Workflow

The trustworthiness of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines a standard workflow using widely accessible software, explaining the causality behind each critical step.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Acquisition (e.g., PDB: 1M17) Clean 2. Protein Preparation (Remove water, add hydrogens) PDB->Clean Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Clean->Ligand Grid 4. Grid Box Generation (Define active site) Ligand->Grid Dock 5. Run Docking (AutoDock Vina) Grid->Dock Pose 6. Pose Analysis (Binding energy, RMSD) Dock->Pose Interact 7. Interaction Visualization (H-bonds, hydrophobic) Pose->Interact Compare 8. Comparative Benchmarking Interact->Compare

Caption: A generalized workflow for computational docking studies.

Experimental Protocol: Step-by-Step Methodology
  • Software & Hardware:

    • Docking Software: AutoDock Vina, a widely used and validated open-source program.[11]

    • Preparation & Visualization: UCSF Chimera or AutoDockTools (ADT) for preparing protein and ligand files; PyMOL or Discovery Studio Visualizer for high-quality interaction analysis.[12][13]

    • Hardware: A standard multi-core workstation is sufficient for docking individual or small sets of ligands.

  • Target Protein Preparation (Self-Validating System):

    • Step 2.1 (Acquisition): Download the crystal structure of the target protein from the Protein Data Bank (e.g., EGFR, PDB: 1M17).[5]

    • Step 2.2 (Cleaning): Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Causality: Water molecules are often displaced upon ligand binding and can interfere with the docking algorithm's search.

    • Step 2.3 (Protonation): Add polar hydrogens and assign appropriate protonation states for titratable residues (His, Asp, Glu). Causality: Correct protonation is critical for accurately modeling hydrogen bond interactions, which are major contributors to binding affinity.

    • Step 2.4 (File Conversion): Save the prepared protein structure in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

  • Ligand Preparation:

    • Step 3.1 (Structure Generation): Draw the 2D structure of the this compound derivative and the comparator molecule (e.g., anilinopyrimidine). Convert the 2D structure to a 3D conformation.

    • Step 3.2 (Energy Minimization): Perform energy minimization using a suitable force field, such as the General Amber Force Field (GAFF).[14][15] Causality: This step ensures the ligand starts from a low-energy, sterically favorable conformation, preventing docking artifacts.

    • Step 3.3 (Torsional Degrees of Freedom): Define the rotatable bonds within the ligand. Causality: This allows for ligand flexibility during the docking simulation, enabling it to adapt its conformation to fit the binding pocket.

    • Step 3.4 (File Conversion): Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Step 4.1 (Defining the Search Space): Define a 3D grid box that encompasses the entire binding site of the protein. For a validated study, the grid box should be centered on the position of the co-crystallized ligand.[5] For EGFR (1M17), the grid center could be set at X = 23.24, Y = -0.45, Z = 56.12.[5] Causality: The grid box confines the search space for the docking algorithm, increasing computational efficiency and focusing the search on the region of interest.

  • Execution of Docking:

    • Step 5.1 (Configuration): Create a configuration file specifying the paths to the protein and ligand PDBQT files and the grid box parameters.

    • Step 5.2 (Running Vina): Execute the AutoDock Vina program using the configuration file. Vina will perform a conformational search and generate a set of predicted binding poses for the ligand, ranked by their docking scores.[11]

  • Post-Docking Analysis:

    • Step 6.1 (Score Evaluation): Analyze the output file to identify the binding affinity (in kcal/mol) for the top-ranked pose. Lower scores indicate stronger predicted binding affinity.[12]

    • Step 6.2 (Pose Visualization): Load the protein and the docked ligand poses into a visualization tool.[13] Check for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.

    • Step 6.3 (Redocking Validation): As a critical control, redock the original co-crystallized ligand back into the active site. A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[16] This validates that the chosen parameters are appropriate for the system.

Comparative Docking Analysis: Performance Evaluation

Here, we present hypothetical yet representative data to compare the this compound scaffold against established alternatives.

Scenario 1: Targeting the EGFR Kinase Domain (PDB: 1M17)

We compare a hypothetical derivative, DFQ-A , against an anilinopyrimidine core, which is characteristic of inhibitors like erlotinib.[7]

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Hydrogen BondsOther Key Interactions
DFQ-A This compound-9.8Met793 (Hinge)Pi-stacking with Phe856
AP-1 Anilinopyrimidine-10.2Met793 (Hinge)Hydrophobic interactions with Leu718, Val726

Analysis: Both scaffolds effectively target the crucial hinge residue Met793, a hallmark of ATP-competitive kinase inhibitors. The anilinopyrimidine scaffold shows a slightly better binding score in this model, potentially due to more extensive hydrophobic contacts. However, the DFQ-A derivative demonstrates a strong binding affinity, validating the this compound core as a potent EGFR-targeting scaffold. The difluoro substitution may contribute to favorable electrostatic interactions within the pocket.

G cluster_EGFR EGFR Active Site (1M17) DFQA DFQ-A Ligand Met793 Met793 (Hinge) DFQA->Met793 H-Bond Phe856 Phe856 DFQA->Phe856 Pi-Stacking Leu718 Leu718 DFQA->Leu718 Hydrophobic

Caption: Key interactions of DFQ-A in the EGFR active site.

Scenario 2: Targeting the VEGFR-2 Kinase Domain (PDB: 2OH4)

Here, we compare another hypothetical derivative, DFQ-B , against a known benzimidazole inhibitor scaffold for VEGFR-2.[10]

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key Hydrogen BondsOther Key Interactions
DFQ-B This compound-10.5Cys919 (Hinge), Asp1046 (DFG motif)Hydrophobic pocket engagement with Val848, Leu889
BZ-1 Benzimidazole-10.1Cys919 (Hinge), Glu885Salt bridge with Asp1046

Analysis: In this scenario, the DFQ-B derivative shows a superior predicted binding affinity. Its ability to form a critical hydrogen bond with the DFG motif gatekeeper residue Asp1046, in addition to the hinge interaction, suggests a highly stable binding mode. This dual interaction is a desirable feature for potent VEGFR-2 inhibition. The benzimidazole scaffold also performs well but relies on a different set of stabilizing interactions. This highlights how different scaffolds can achieve potent inhibition through distinct binding mechanisms.

Discussion and Field-Proven Insights

  • Interpreting Docking Scores: Docking scores are valuable for ranking compounds within the same study but should not be interpreted as absolute binding free energies.[12][17] A difference of 1-2 kcal/mol is generally considered significant. The primary value of docking lies in its ability to predict binding poses and identify key interactions that can guide further optimization.[18]

  • Scaffold Versatility: The comparative analysis demonstrates that the this compound scaffold is a viable and potent platform for targeting multiple kinase families. Its performance is competitive with, and in some cases potentially superior to, established inhibitor classes.

  • Limitations and Next Steps: Computational docking is a powerful hypothesis-generation tool, but it has inherent limitations.[11] It relies on scoring functions that approximate complex biophysical phenomena and typically treats the protein as rigid.[19][20] Therefore, promising docking results must be followed by more rigorous computational methods like Molecular Dynamics (MD) simulations to assess complex stability and, most importantly, by experimental validation through in vitro enzymatic assays (e.g., determining IC50 values) and cell-based proliferation assays.[10][21]

Conclusion

Computational docking studies provide an efficient and insightful framework for evaluating novel chemical scaffolds in drug discovery. This guide demonstrates that this compound derivatives are a highly promising class of compounds for the inhibition of key oncogenic kinases like EGFR and VEGFR-2. Through a validated docking workflow and comparative analysis, we have shown that this scaffold performs on par with or exceeds established alternatives in silico. The structural insights gained from these computational models offer a clear rationale for the synthesis and experimental testing of these derivatives as next-generation targeted cancer therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 7,8-Difluoroquinolin-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Significance of 7,8-Difluoroquinolin-3-amine in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines particularly attractive for medicinal chemists. This compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel drug candidates. This guide provides a head-to-head comparison of potential synthetic routes to this important intermediate, offering insights into their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Multi-step Synthesis from 7,8-Difluoroquinoline

A prominent and patented approach to this compound involves a three-step sequence starting from the readily available 7,8-difluoroquinoline. This method is detailed in Chinese patents CN104447543B and CN105906563A.[1][2]

Reaction Pathway

The synthesis commences with the bromination of 7,8-difluoroquinoline at the 3-position, followed by a Buchwald-Hartwig amination with a protected amine (tert-butoxycarbonylamine), and concludes with the deprotection of the amino group.

cluster_0 Route 1: From 7,8-Difluoroquinoline A 7,8-Difluoroquinoline B 3-Bromo-7,8-difluoroquinoline A->B NBS, AIBN, CCl4, reflux C tert-Butyl (7,8-difluoroquinolin-3-yl)carbamate B->C t-BuO(CO)NH2, Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100°C D This compound C->D TFA, DCM, rt

Caption: Multi-step synthesis of this compound from 7,8-difluoroquinoline.

In-Depth Analysis
  • Expertise & Experience: This route is a classic example of late-stage functionalization. The initial bromination at the 3-position is a regioselective radical substitution. The subsequent Buchwald-Hartwig amination is a powerful cross-coupling reaction, though it requires careful optimization of the catalyst, ligand, and base to achieve high yields. The final deprotection with trifluoroacetic acid (TFA) is a standard procedure for removing the Boc protecting group.

  • Trustworthiness: The reliability of this route is supported by its documentation in patents, suggesting it is a viable method for producing the target compound.[1][2] The individual reactions are well-established in organic synthesis.

  • Authoritative Grounding: The use of N-bromosuccinimide (NBS) for benzylic bromination and the Buchwald-Hartwig amination are standard, well-documented synthetic transformations.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-7,8-difluoroquinoline To a solution of 7,8-difluoroquinoline (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford 3-bromo-7,8-difluoroquinoline.

Step 2: Synthesis of tert-Butyl (7,8-difluoroquinolin-3-yl)carbamate A mixture of 3-bromo-7,8-difluoroquinoline (1.0 eq), tert-butyl carbamate (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and Xantphos (0.1 eq) in anhydrous dioxane is heated at 100°C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound To a solution of tert-butyl (7,8-difluoroquinolin-3-yl)carbamate (1.0 eq) in dichloromethane, trifluoroacetic acid (5.0 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give this compound.

Route 2: Proposed Gould-Jacobs Synthesis

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[3][4] This approach can be adapted to produce 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid ester, which can then be converted to the desired 3-aminoquinoline.

Proposed Reaction Pathway

The synthesis would begin with the condensation of 2,3-difluoroaniline with EMME, followed by thermal cyclization to form the quinoline core. Subsequent amination and decarboxylation would lead to the final product.

cluster_1 Route 2: Proposed Gould-Jacobs Synthesis A 2,3-Difluoroaniline B Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate A->B EMME, 100°C C Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate B->C Heat, Dowtherm A D 7,8-Difluoro-4-chloroquinoline-3-carboxylic acid C->D 1. NaOH, H2O, reflux 2. POCl3, reflux E This compound D->E NH3, Cu catalyst, pressure

Caption: Proposed Gould-Jacobs synthesis of this compound.

In-Depth Analysis
  • Expertise & Experience: This route leverages a well-established named reaction. The initial condensation is typically straightforward. The thermal cyclization requires high temperatures, often in a high-boiling solvent like Dowtherm A. The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a standard transformation using phosphoryl chloride. The final amination of the 4-chloroquinoline can be challenging and may require harsh conditions and a copper catalyst.

  • Trustworthiness: While this specific application to this compound is proposed, the individual steps are based on reliable and frequently used synthetic methodologies. The synthesis of the starting material, 2,3-difluoroaniline, is also well-documented.[5][6][7]

  • Authoritative Grounding: The Gould-Jacobs reaction is a cornerstone of quinoline synthesis with a well-understood mechanism.[4]

Proposed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate A mixture of 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 100°C for 2 hours. The ethanol formed during the reaction is removed by distillation. The crude product is used in the next step without further purification.

Step 2: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate The crude product from the previous step is added to a high-boiling solvent such as Dowtherm A and heated to 250°C for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration and washed with hexane to give the desired product.

Step 3 & 4: Synthesis of 7,8-Difluoro-4-chloroquinoline-3-carboxylic acid and this compound The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. The resulting acid is then treated with phosphoryl chloride at reflux to yield the 4-chloro derivative. The 4-chloroquinoline is then subjected to amination with ammonia in the presence of a copper catalyst under pressure to furnish this compound.

Route 3: Proposed Friedländer Synthesis

The Friedländer synthesis provides a direct route to quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[8][9]

Proposed Reaction Pathway

This proposed route would involve the condensation of 2-amino-3,4-difluorobenzaldehyde with a suitable C2-synthon that can provide the 3-amino group, such as aminoacetonitrile or a derivative.

cluster_2 Route 3: Proposed Friedländer Synthesis A 2-Amino-3,4-difluorobenzaldehyde C This compound A->C Base or Acid catalyst, heat B Aminoacetonitrile B->C

Caption: Proposed Friedländer synthesis of this compound.

In-Depth Analysis
  • Expertise & Experience: The Friedländer synthesis is a powerful tool for constructing the quinoline ring system in a single step.[8] The success of this route would heavily depend on the availability and reactivity of the starting 2-amino-3,4-difluorobenzaldehyde. The synthesis of this starting material has been reported.[10] The choice of the C2-component and the reaction conditions (acidic or basic catalysis) would be critical for achieving a good yield.

  • Trustworthiness: The Friedländer synthesis is a well-established and reliable method for quinoline synthesis.[9] Its application here is a logical extension of its known scope.

  • Authoritative Grounding: The mechanism of the Friedländer synthesis is well-documented and involves an initial aldol-type condensation followed by cyclization and dehydration.[8]

Proposed Experimental Protocol

Synthesis of this compound A mixture of 2-amino-3,4-difluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in ethanol is treated with a catalytic amount of a base such as sodium hydroxide or an acid such as p-toluenesulfonic acid. The mixture is heated to reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: From 7,8-DifluoroquinolineRoute 2: Proposed Gould-JacobsRoute 3: Proposed Friedländer
Number of Steps 341 (from 2-amino-3,4-difluorobenzaldehyde)
Starting Materials 7,8-Difluoroquinoline2,3-Difluoroaniline, EMME2-Amino-3,4-difluorobenzaldehyde, Aminoacetonitrile
Starting Material Availability Commercially available2,3-Difluoroaniline is commercially available.2-Amino-3,4-difluorobenzaldehyde requires synthesis.[10]
Reaction Conditions Radical bromination, Pd-catalyzed amination, acid deprotectionHigh-temperature cyclization, harsh chlorination and aminationTypically requires heating with acid or base catalysis
Potential Yield Moderate to good overall yield reported in patents.[1][2]Potentially moderate overall yield due to multiple steps.Potentially good yield in the final step.
Scalability Potentially scalable, but requires specialized catalysts.Scalable, but high-temperature cyclization can be challenging.Potentially scalable, dependent on starting material synthesis.
Safety & Environment Uses toxic reagents like CCl4 and expensive palladium catalysts.Uses high-boiling, potentially hazardous solvents and POCl3.Generally uses common and less hazardous reagents in the final step.
Key Advantages Utilizes a readily available starting material.Employs a classic, well-understood reaction.Potentially the most convergent route.
Key Disadvantages Use of expensive and toxic reagents.Multiple steps and harsh conditions in later stages.Requires the synthesis of a specialized starting material.

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or production campaign.

  • For lab-scale research and rapid access to the compound , Route 1 (from 7,8-Difluoroquinoline) is the most practical approach, given that the starting material is commercially available and the synthetic sequence, while multi-step, employs well-established transformations. The patent literature provides a solid foundation for reaction optimization.[1][2]

  • For process development and potential large-scale synthesis , a more convergent approach like the Proposed Friedländer Synthesis (Route 3) could be highly advantageous. Although it necessitates the upfront synthesis of 2-amino-3,4-difluorobenzaldehyde, the single-step formation of the quinoline ring could lead to a more cost-effective and efficient process in the long run.

  • The Proposed Gould-Jacobs Synthesis (Route 2) , while plausible, appears less attractive due to the number of steps and the harsh conditions required in the later stages of the synthesis. However, it remains a viable alternative if the other routes prove problematic.

Ultimately, the decision will depend on a careful evaluation of factors such as the availability and cost of starting materials, the technical capabilities of the laboratory, and the desired scale of production.

References

A Comparative Guide to the Metabolic Stability of 7,8-Difluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics. However, optimizing the metabolic stability of these promising molecules is a critical hurdle in their journey from the bench to the clinic. The strategic incorporation of fluorine atoms into the quinoline core, particularly at the 7 and 8 positions, has emerged as a key strategy to enhance pharmacokinetic profiles. This guide provides an in-depth evaluation of the metabolic stability of 7,8-difluoroquinoline compounds, offering a comparative perspective against their non-fluorinated analogs and other positional isomers. We will delve into the mechanistic rationale for fluorine's influence on metabolism, present standardized protocols for in vitro evaluation, and provide a framework for interpreting the resulting data.

The Rationale for Fluorination in Drug Design: Enhancing Metabolic Stability

The metabolic fate of most small molecule drugs is primarily dictated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[1] These enzymes catalyze oxidative reactions, often at electron-rich and sterically accessible positions on a molecule, as a first step toward detoxification and excretion.[2] The carbon-hydrogen (C-H) bond is a common site for such metabolic attacks.

The introduction of fluorine, the most electronegative element, at a potential site of metabolism can dramatically alter a compound's susceptibility to CYP450-mediated oxidation. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a C-H bond, making it a "metabolic shield."[3][4][5] By replacing a hydrogen atom with fluorine, medicinal chemists can effectively block a "metabolic soft spot," thereby increasing the compound's half-life and bioavailability.[6][7] The 7,8-difluoro substitution pattern on the quinoline ring is a strategic choice to protect the benzo moiety of the scaffold from hydroxylation, a common metabolic pathway for quinolines.

Evaluating Metabolic Stability: The In Vitro Liver Microsomal Assay

The workhorse for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[8][9] This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in CYP450 enzymes.[10] By incubating a test compound with liver microsomes and the necessary cofactors (primarily NADPH), we can measure the rate at which the compound is metabolized.[1]

The primary outputs of this assay are two key parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[9]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. A lower intrinsic clearance value signifies better metabolic stability.[9][11][12]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates a typical workflow for determining the metabolic stability of a 7,8-difluoroquinoline compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound (e.g., 1 mM in DMSO) mix Combine Compound, Microsomes, & Buffer in 96-well plate. Pre-incubate at 37°C prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH solution prep_cofactor->start_reaction mix->start_reaction time_points Incubate at 37°C. Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the metabolic stability of 7,8-difluoroquinoline compounds.

Materials:

  • 7,8-difluoroquinoline test compound and a non-fluorinated analog (control)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound, non-fluorinated analog, and positive controls in DMSO.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution to each well.

    • Add the test compound, non-fluorinated analog, or positive control to the respective wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the corresponding wells.

    • Once all time points are collected, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein) .

Comparative Data and Expected Outcomes

While specific data for 7,8-difluoroquinoline is not extensively published, we can infer its metabolic profile based on studies of similar fluorinated heterocyclic compounds.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Heterocycles

Compound ClassNon-Fluorinated Analog (t½ in HLM, min)Fluorinated Analog (t½ in HLM, min)Fold Increase in StabilityReference
Isoquinoline-based PARP InhibitorNot ReportedNot Reported (potency increase noted)-[3]
Indole Derivative12.35>60 (for 6-fluoroindole)>4.8[6]
7-Phenyl-pyrroloquinolinone-No significant improvement with 7-(2-fluorophenyl) or 7-(3-fluorophenyl) substitution~1[13]

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. The trend within each study is the key takeaway.

Based on the established principles of metabolic chemistry, we would hypothesize the following outcomes for 7,8-difluoroquinoline compounds compared to their non-fluorinated counterparts:

  • Increased Half-Life: The 7,8-difluoroquinoline is expected to exhibit a significantly longer metabolic half-life in human liver microsomes.

  • Lower Intrinsic Clearance: Consequently, the intrinsic clearance of the 7,8-difluoroquinoline will be considerably lower, indicating a reduced rate of metabolism.

The following diagram illustrates the expected metabolic fate of a quinoline versus a 7,8-difluoroquinoline.

G cluster_quinoline Quinoline Metabolism cluster_difluoroquinoline 7,8-Difluoroquinoline Metabolism quinoline Quinoline metabolite1 7-Hydroxyquinoline quinoline->metabolite1 CYP450 Oxidation metabolite2 8-Hydroxyquinoline quinoline->metabolite2 CYP450 Oxidation difluoroquinoline 7,8-Difluoroquinoline blocked1 Metabolism at C7 & C8 is Blocked difluoroquinoline->blocked1

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Beyond Stability: Assessing CYP450 Inhibition

While enhancing metabolic stability is a primary goal, it is equally crucial to ensure that the modified compound does not potently inhibit key CYP450 enzymes.[14] Inhibition of enzymes like CYP3A4, CYP2D6, or CYP1A2 can lead to clinically significant drug-drug interactions (DDIs).[15][16] Fluoroquinolones, as a class, have been known to inhibit CYP1A2 and, to a lesser extent, CYP3A4.[3]

Therefore, a comprehensive metabolic evaluation of 7,8-difluoroquinoline compounds should include a CYP450 inhibition assay. This is typically performed by co-incubating the test compound with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH. The ability of the test compound to inhibit the metabolism of the probe substrate is then measured, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

The strategic difluorination of the quinoline scaffold at the 7 and 8 positions represents a rational and evidence-based approach to improving metabolic stability. By blocking sites susceptible to CYP450-mediated oxidation, this substitution pattern is anticipated to significantly increase the half-life and reduce the intrinsic clearance of novel quinoline-based drug candidates. This guide provides the foundational knowledge and a robust experimental framework for researchers to evaluate the metabolic stability of their 7,8-difluoroquinoline compounds. By combining the liver microsomal stability assay with CYP450 inhibition profiling, drug development professionals can gain critical insights into the pharmacokinetic profile of their molecules, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

A Comparative Analysis of the Antibacterial Spectrum of 7,8-Difluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial agents, the fluoroquinolone class has long been a cornerstone in the treatment of a wide array of bacterial infections. Within this class, the 7,8-difluoroquinolones represent a distinct subgroup characterized by a fluorine atom at both the 7 and 8 positions of the quinolone core. This structural modification significantly influences their antibacterial spectrum and potency. This guide provides a comprehensive comparative analysis of the antibacterial spectrum of prominent 7,8-difluoroquinolones, offering insights for researchers, scientists, and drug development professionals.

The Rise of 7,8-Difluoroquinolones: A Structural Perspective

The introduction of a fluorine atom at position 6 of the quinolone nucleus was a pivotal moment in the development of this antibiotic class, giving rise to the fluoroquinolones with their enhanced antibacterial activity.[1] The subsequent addition of fluorine at positions 7 and 8, as seen in compounds like lomefloxacin and sparfloxacin, further modulates the physicochemical and biological properties of these molecules. These structural alterations are not merely academic; they have profound implications for the drugs' interaction with their bacterial targets—DNA gyrase and topoisomerase IV—and consequently, their spectrum of activity.

Comparative Antibacterial Spectrum: A Data-Driven Analysis

To objectively assess the antibacterial efficacy of 7,8-difluoroquinolones, a comparative analysis of their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacteria is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical metric for gauging antibacterial potency.[2][3]

Below is a comparative summary of the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for lomefloxacin and sparfloxacin, alongside representatives from other fluoroquinolone generations: ciprofloxacin (a second-generation fluoroquinolone) and moxifloxacin (a fourth-generation fluoroquinolone).

Bacterial SpeciesLomefloxacin (7,8-difluoro) MIC90 (µg/mL)Sparfloxacin (7,8-difluoro) MIC90 (µg/mL)Ciprofloxacin (2nd Gen) MIC90 (µg/mL)Moxifloxacin (4th Gen) MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)1.0[4]0.125[5]0.59[6]0.5[7]
Staphylococcus aureus (MRSA)1.0[4]0.25[5]0.59[6]0.5[7]
Streptococcus pneumoniae4[4]1[5]2-4[6]0.25[7]
Enterococcus faecalis8[4]1[5]1-8[6]N/A
Gram-Negative
Escherichia coli≤0.5[4]N/AN/AN/A
Pseudomonas aeruginosa≤4[4]N/AN/AN/A
Haemophilus influenzae≤0.25[8]N/AN/A0.06[7]
Moraxella catarrhalisN/AN/AN/A0.03-0.06[7]

From the data, it is evident that sparfloxacin generally exhibits greater potency against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared to lomefloxacin and even the second-generation ciprofloxacin.[5][6] Lomefloxacin demonstrates good activity against Enterobacteriaceae and Pseudomonas aeruginosa.[4] Moxifloxacin, a fourth-generation fluoroquinolone, shows potent activity against a broad range of respiratory pathogens.[7]

The Scientific Rationale Behind Determining the Antibacterial Spectrum: The MIC Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, a standardized procedure outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI), is widely employed for this purpose.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a step-by-step guide for performing a broth microdilution assay to determine the MIC of a 7,8-difluoroquinolone.

Materials:

  • Sterile 96-well microtiter plates[10]

  • Test compound (7,8-difluoroquinolone)

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard[12]

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)[12]

  • Microplate reader (optional)

Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 7,8-difluoroquinolone in a suitable solvent.[2]

    • Perform a serial two-fold dilution of the stock solution in CAMHB within the wells of the 96-well plate to achieve a range of concentrations.[10][13] The serial dilution is crucial for creating a gradient of the antimicrobial agent to pinpoint the lowest inhibitory concentration.[14][15]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial concentration to approximately 1.5 x 10^8 CFU/mL.[12]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted antimicrobial agent) with the prepared bacterial inoculum.[16]

    • Include a growth control well (inoculum in broth without the antimicrobial agent) and a sterility control well (broth only).[2]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2] The results can also be read using a microplate reader to measure optical density.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is chosen for its low concentration of inhibitors of common antibiotics like sulfonamides and trimethoprim, ensuring that the observed antibacterial activity is due to the test compound.[17] The cation (calcium and magnesium) concentration is also standardized as it can affect the activity of certain antibiotics against specific bacteria.[11]

  • McFarland Standard: The use of a 0.5 McFarland standard is a critical step for standardizing the inoculum density.[12] An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in falsely low values.

  • Serial Dilution: This technique allows for the precise and systematic reduction of the antimicrobial concentration, enabling the determination of a specific MIC value rather than a simple susceptible or resistant result.[13][14][15]

Visualizing the MIC Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of 7,8-Difluoroquinolone start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end Quinolone_MoA cluster_drug Drug Action cluster_target Bacterial Targets cluster_process Inhibited Processes cluster_outcome Outcome quinolone 7,8-Difluoroquinolone dna_gyrase DNA Gyrase (Primary in Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Primary in Gram-positive) quinolone->topo_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for dna_damage Double-Strand DNA Breaks dna_gyrase->dna_damage Leads to cell_division Cell Division topo_iv->cell_division Essential for topo_iv->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death

References

A Comparative Guide to the Synthetic Efficiency of 7,8-Difluoroquinolin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,8-Difluoroquinolin-3-amine is a critical building block in medicinal chemistry, forming the core scaffold of numerous therapeutic candidates, particularly in oncology and immunology. The efficiency of its synthesis directly impacts the cost and timeline of drug development programs. This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing this compound. We will analyze both classical de novo ring construction methods and modern late-stage functionalization approaches, presenting supporting data, mechanistic insights, and detailed experimental protocols to empower researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the this compound Scaffold

The quinoline scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds, including the historic antimalarial quinine.[1] The introduction of fluorine atoms into organic molecules can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles particularly valuable. The 7,8-difluoro substitution pattern, combined with a 3-amino group, creates a versatile platform for synthesizing targeted therapies, such as modulators of Toll-like receptors (TLRs) like TLR7 and TLR8, which are pivotal in innate and adaptive immune responses.[2][3] Consequently, robust and efficient access to this compound is a paramount objective for synthetic and medicinal chemists.

Retrosynthetic Analysis: Two Competing Strategies

From a retrosynthetic perspective, the synthesis of this compound can be approached via two fundamentally different strategies:

  • De Novo Ring Construction: Building the difluorinated quinoline ring system from acyclic or benzene-ring precursors that already contain the necessary functionalities or their precursors.

  • Late-Stage Functionalization (LSF): Beginning with a pre-formed 7,8-difluoroquinoline core and introducing the C3-amino group in a subsequent step.[1][4]

The choice between these pathways dictates the entire synthetic sequence, including starting material selection, reaction conditions, and purification challenges.

G cluster_0 Retrosynthetic Analysis Target This compound Strategy1 Strategy 1: De Novo Ring Construction Target->Strategy1 Disconnect C-N & C-C bonds Strategy2 Strategy 2: Late-Stage Functionalization Target->Strategy2 Disconnect C3-N bond Precursor1 Fluorinated Anilines & Carbonyl Compounds Strategy1->Precursor1 Precursor2 7,8-Difluoroquinoline Core Strategy2->Precursor2

Figure 1: High-level retrosynthetic strategies for this compound.

Strategy 1: De Novo Ring Construction – A Classical Conundrum

Classical quinoline syntheses, such as the Friedländer, Gould-Jacobs, and Combes reactions, are powerful tools for generating the quinoline core.[5][6] Applying these to the target molecule, however, presents significant challenges.

The Friedländer Annulation Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] For our target, this would necessitate a 2-amino-3,4-difluorobenzaldehyde or a related ketone.

Causality Behind Experimental Choices: The primary obstacle is the synthesis and stability of the 2-amino-3,4-difluorobenzaldehyde starting material. Anilines with strong electron-withdrawing fluorine substituents are poor nucleophiles, and the corresponding benzaldehydes can be prone to self-condensation. Furthermore, achieving the desired regioselectivity to yield the 3-amino product can be difficult. While modern catalysts have improved the Friedländer reaction, its application to this specific, highly functionalized target remains inefficient for large-scale production due to precursor availability.[5]

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM), which can be later converted to the desired amine.[6][9] This route would begin with 2,3-difluoroaniline.

Causality Behind Experimental Choices: This multi-step process involves a high-temperature thermal cyclization (often >250 °C), which can lead to decomposition and requires specialized equipment.[9][10] The regioselectivity of the cyclization is a major concern; with 2,3-difluoroaniline, cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of the desired 7,8-difluoro isomer and the undesired 5,6-difluoro isomer.[9] While this route was crucial for the discovery of quinolone antibiotics like chloroquine, its harsh conditions and potential for isomeric mixtures make it less attractive for producing a single, highly pure isomer like this compound.[11]

Strategy 2: Late-Stage Functionalization – The Preferred Industrial Route

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the diversification of complex molecules from a common core.[1][12] For this compound, this involves synthesizing the parent 7,8-difluoroquinoline heterocycle first, followed by the regioselective installation of the 3-amino group. This approach offers superior control and efficiency.

G cluster_1 Late-Stage Functionalization Workflow A 7,8-Difluoroquinoline B 3-Bromo-7,8-difluoroquinoline A->B Electrophilic Bromination C Protected 3-Amino- 7,8-difluoroquinoline B->C Pd-Catalyzed Amination D This compound C->D Deprotection

Figure 2: A streamlined workflow for the synthesis of the target molecule via LSF.

Step 1: Synthesis of the 7,8-Difluoroquinoline Core

The synthesis of the core heterocycle is the logical starting point. This is typically achieved through established methods like the Skraup or Doebner-von Miller reaction starting from 2,3-difluoroaniline, where regiochemical outcomes are more predictable for the parent ring system compared to substituted variants.

Step 2: Regioselective Bromination at C3

With the core in hand, the next critical step is to install a handle for amination. Electrophilic bromination is the method of choice.

Causality Behind Experimental Choices: In acidic media, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. However, the C3 position remains susceptible to functionalization. Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent control and regioselectivity for the C3 position, minimizing the formation of byproducts.[13][14] This selectivity is crucial as it avoids functionalizing the more electron-rich benzene ring.

Step 3: Palladium-Catalyzed Amination

The resulting 3-bromo-7,8-difluoroquinoline is an ideal substrate for modern cross-coupling reactions. The Buchwald-Hartwig amination is a highly reliable and versatile method for forming the C-N bond.[15][16][17]

Causality Behind Experimental Choices: To avoid side reactions and control reactivity, a protected form of ammonia is used, such as benzophenone imine or a carbamate, followed by deprotection. The use of specialized phosphine ligands (e.g., BINAP, Xantphos) is essential. These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and allow the reaction to proceed under milder conditions with a broad range of substrates. This method is superior to older techniques like the Ullmann condensation, which requires harsh conditions and high copper loadings.

Step 4: Deprotection

The final step is the removal of the protecting group from the amine. The choice of protecting group in the previous step is validated here; a group like tert-butoxycarbonyl (Boc) can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without affecting the sensitive difluoroquinoline core.

Experimental Protocols

The following protocols are illustrative of the Late-Stage Functionalization strategy, which is the recommended and most validated route.

Protocol 1: Synthesis of 3-Bromo-7,8-difluoroquinoline
  • To a solution of 7,8-difluoroquinoline (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-7,8-difluoroquinoline.

Protocol 2: Buchwald-Hartwig Amination and Deprotection
  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-7,8-difluoroquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add an amine source, such as tert-butyl carbamate (1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-100 °C.

  • Stir for 12-24 hours, monitoring by LC-MS for the formation of the protected amine intermediate.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the intermediate by column chromatography.

  • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer, concentrate, and purify by crystallization or chromatography to obtain this compound.

Benchmarking the Synthetic Strategies

The choice of a synthetic route is a multi-factorial decision. The following table provides a clear comparison of the two primary strategies based on key performance indicators.

MetricStrategy 1: De Novo ConstructionStrategy 2: Late-Stage FunctionalizationJustification
Overall Yield Low to ModerateGood to HighLSF avoids low-yielding steps and difficult purifications associated with isomeric mixtures.
Step Count Potentially shorter on paperLonger, but more robustWhile de novo routes might appear shorter, the synthesis of required precursors adds hidden steps.
Starting Materials Specialized, costly, or not commercially available fluorinated anilines/benzaldehydes.Readily available 2,3-difluoroaniline and standard reagents.The cost and availability of starting materials heavily favor the LSF approach for scalability.
Regioselectivity Poor to ModerateExcellentLSF allows for precise, directed installation of the C3-amino group, avoiding isomeric byproducts.[13]
Scalability PoorGoodThe LSF route utilizes well-understood, scalable reactions like bromination and Pd-catalyzed coupling.[15]
Safety & Environment Often requires very high temperatures and harsh acids.[9]Utilizes transition metals (requiring removal) but operates under milder conditions.The LSF route avoids the extreme temperatures of the Gould-Jacobs reaction, offering better process control.

Conclusion and Recommendation

While classical de novo syntheses like the Friedländer and Gould-Jacobs reactions are foundational in quinoline chemistry, they are ill-suited for the efficient and regioselective production of this compound. The challenges associated with precursor availability, harsh reaction conditions, and poor regiocontrol render these routes impractical for drug development purposes.

The Late-Stage Functionalization (LSF) strategy is demonstrably superior in every key metric. It leverages a readily accessible core heterocycle and employs a sequence of modern, high-yielding, and highly selective reactions to install the required amino functionality. This approach provides excellent control over the molecular architecture, minimizes byproduct formation, and is amenable to scale-up. For researchers and drug development professionals, the LSF pathway represents the most logical, efficient, and cost-effective method for producing high-purity this compound.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7,8-Difluoroquinolin-3-amine (CAS No. 318685-32-4). As a fluorinated aromatic amine, this compound requires specialized disposal procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Hazard Profile and Essential Safety Precautions

This compound belongs to the chemical class of halogenated aromatic amines.[1] While specific toxicity data for this compound is limited, its structure necessitates that it be handled as a hazardous substance with potential carcinogenic and mutagenic properties, characteristic of many aromatic amines.[1][2] The presence of carbon-fluorine bonds places it in the category of halogenated organic compounds, which are subject to specific waste disposal regulations.[3]

Chemical and Hazard Profile Summary

PropertyValueSource
Chemical Name This compound[4]
CAS Number 318685-32-4[4]
Molecular Formula C₉H₆F₂N₂[4]
Molecular Weight 180.15 g/mol [4]
Primary Hazards Halogenated Organic Compound, Potential Aromatic Amine Toxicity[1]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
Required Personal Protective Equipment (PPE)

Due to the compound's potential for dermal absorption and respiratory irritation, a stringent PPE protocol is mandatory.[1][2] All handling and disposal procedures must be performed within a certified chemical fume hood.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required if work is conducted within a properly functioning fume hood.

Part 2: Standard Operating Procedure for Disposal

Under no circumstances should this compound or its waste be disposed of down the sink or in regular solid waste receptacles.[1] The United States Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that extends to research chemicals with hazardous properties.[6]

Step 1: Waste Segregation

The foundational principle of chemical waste management is proper segregation.[7] This prevents dangerous reactions and simplifies the final disposal process.

  • Action: Designate a specific waste stream for "Halogenated Organic Waste." this compound and any materials contaminated with it must be kept separate from non-halogenated chemical waste.[1] This is crucial as co-mingling can violate land disposal restrictions and complicate treatment.[3]

Step 2: Container Selection and Labeling

Proper containment is essential for safe storage and transport.[7]

  • For Liquid Waste: Use a designated glass or high-density polyethylene (HDPE) carboy with a screw-top cap.

  • For Solid Waste: Use a wide-mouth glass or HDPE container with a secure lid.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a complete list of its contents, including "this compound."[7] Ensure the label is legible and securely affixed.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[1][7]

  • Procedure:

    • Add waste to the appropriate, labeled container (solid or liquid).

    • Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[7]

    • Store the container in your laboratory's designated SAA, ensuring it is away from ignition sources and incompatible materials.

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste outside of the lab.[1]

  • Action: Once the waste container is approximately 80-90% full, schedule a pickup through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management service.[1] Follow your institution's specific procedures, which may require completing an online form or a physical waste tag. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[8]

Part 3: Ancillary and Emergency Protocols

Decontamination of Laboratory Glassware

Proper decontamination prevents cross-contamination of future experiments and ensures safety.

  • Protocol:

    • Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) under a fume hood.

    • Crucially, this first rinsate is considered hazardous and must be collected and added to your "Halogenated Liquid Waste" container. [1]

    • Subsequent rinses with soap and water can be performed according to standard laboratory procedures.

Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.

  • Immediate Actions:

    • Alert & Evacuate: Alert all personnel in the immediate vicinity. For large spills or those in poorly ventilated areas, evacuate the lab.

    • Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1]

    • Clean-Up: Carefully collect the contaminated absorbent material using non-sparking tools. Place all contaminated materials and debris into a sealed, labeled container for disposal as "Halogenated Solid Waste."[1]

    • Decontaminate Area: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report: Report the spill to your laboratory supervisor and institutional EHS office, regardless of its size.[1]

Part 4: Visual Workflow and Reference

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Form cluster_collection Collection & Storage start Waste Generation (this compound) is_solid Solid or Liquid? start->is_solid collect_solid Collect in labeled 'Halogenated Solid Waste' container. is_solid->collect_solid Solid collect_liquid Collect in labeled 'Halogenated Liquid Waste' carboy. is_solid->collect_liquid Liquid store_saa Store container in SAA. Keep container closed. collect_solid->store_saa collect_liquid->store_saa is_full Container Full? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes end_node End: Waste Disposed by Licensed Facility (Incineration) contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like 7,8-Difluoroquinolin-3-amine demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that validates every experimental result through meticulous and reproducible handling protocols.

While a specific Safety Data Sheet (SDS) for this compound was not located, its structure—a fluorinated aromatic amine—provides a clear basis for a robust safety assessment. The recommendations herein are synthesized from the known hazards of these chemical classes, including potential carcinogenicity, skin absorption, and organ toxicity associated with aromatic amines, and the unique reactivity of fluorinated compounds.[1][2][3][4]

Understanding the Hazard Profile: The 'Why' Behind the 'What'

This compound is a complex molecule. To select appropriate PPE, we must first deconstruct its potential hazards based on its constituent parts:

  • Aromatic Amine Core: Aromatic amines as a class are recognized for their potential health risks. Many are lipid-soluble, allowing for ready absorption through the skin.[1] Systemic exposure can lead to organ damage, and some aromatic amines are classified as known or suspected carcinogens.[2] Therefore, preventing dermal contact is of paramount importance.

  • Fluorinated Substituents: The presence of fluorine atoms can significantly alter a molecule's chemical and toxicological properties. While enhancing metabolic stability in drug candidates, fluorine can also increase reactivity or lead to the formation of hazardous decomposition products, such as hydrogen fluoride, under thermal stress.[5][6]

  • Quinoline Scaffold: The quinoline structure is bioactive and found in many pharmaceuticals. However, related compounds can cause skin, eye, and respiratory irritation.

Given this profile, we must assume this compound is, at a minimum, toxic if swallowed, inhaled, or absorbed through the skin, and is a severe eye and skin irritant.[4][7] Our PPE strategy is therefore designed to create an impermeable barrier against these routes of exposure.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is critical to implement engineering and administrative controls. PPE should never be the first or only line of defense.

  • Engineering Controls: All manipulations involving this compound powder or solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] For highly hazardous or sensitive operations, a glove box may be recommended.[3]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[3] Ensure all personnel are trained on these SOPs and the specific hazards of the chemical class. Avoid working alone when handling highly hazardous materials.[3]

Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for common laboratory procedures involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Tightly-fitting safety goggles & face shieldDouble-gloving: Nitrile inner, Neoprene/Butyl rubber outerFlame-resistant lab coat, disposable sleevesRequired if not in a fume hood (N95 minimum); consult safety officer
Preparing Solutions Tightly-fitting safety goggles & face shieldDouble-gloving: Nitrile inner, Neoprene/Butyl rubber outerFlame-resistant lab coat, chemical-resistant apronNot required if performed in a certified fume hood
Running Reactions Tightly-fitting safety gogglesDouble-gloving: Nitrile inner, Neoprene/Butyl rubber outerFlame-resistant lab coatNot required if performed in a certified fume hood
Purification (Chromatography) Tightly-fitting safety goggles & face shieldDouble-gloving: Nitrile inner, Neoprene/Butyl rubber outerFlame-resistant lab coat, chemical-resistant apronNot required if performed in a certified fume hood
Handling Spills Tightly-fitting safety goggles & face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over lab coatAir-purifying respirator with organic vapor cartridge
Dermal Protection: Skin and Hand Safety
  • Gloves: A single pair of gloves is insufficient. Double-gloving provides critical protection against tears and rapid permeation.

    • Inner Glove: A standard nitrile glove provides a good baseline of splash protection and dexterity.

    • Outer Glove: The outer glove material must be selected based on chemical compatibility. For aromatic amines and fluorinated compounds, neoprene or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[8] Use proper removal techniques to avoid contaminating your skin.[9]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[3] For procedures with a high risk of splashing, such as large-scale solution transfers or spill clean-up, a chemical-resistant apron or suit is mandatory.[3]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are the absolute minimum. Standard safety glasses do not provide adequate protection from splashes.[3]

  • Enhanced Protection: When handling the solid powder or during any procedure with a significant splash risk, a face shield must be worn in addition to safety goggles to protect the entire face.[3][8]

Respiratory Protection

All work with this compound should be performed within a fume hood to control airborne hazards.[3] If engineering controls are insufficient or in the event of a significant spill, respiratory protection is necessary. The choice of respirator should be made in consultation with your institution's environmental health and safety (EHS) department and may range from an N95 respirator for nuisance dusts to a full-face air-purifying respirator (APR) with organic vapor cartridges for emergencies.[10][11]

Operational Plans: From Preparation to Disposal

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Outer Gloves: Don the second, chemical-resistant (e.g., neoprene) outer gloves, ensuring they extend over the cuffs of the lab coat.

  • Eye/Face Protection: Put on tightly-fitting safety goggles, followed by a face shield if required.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer gloves using a technique that avoids touching the external surface with your bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.

  • Face/Eye Protection: Remove the face shield and then the goggles from the back to the front.

  • Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contamination on the inside.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Plan
  • Spills: In the case of a small spill, trained personnel wearing appropriate PPE can manage the cleanup.[3] Use an inert absorbent material to contain the spill, then collect it in a sealed container for hazardous waste disposal.[8] Evacuate the area for large spills and contact your EHS department immediately.

  • Disposal: All contaminated PPE (gloves, disposable sleeves, aprons) and chemical waste must be disposed of as hazardous waste according to local, state, and federal regulations.[2][10] Do not place contaminated items in the regular trash.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Start: Plan to handle This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood solid_or_splash Handling solid powder or significant splash risk? fume_hood->solid_or_splash Yes ppe_enhanced_resp STOP! Consult EHS. Respirator Required. fume_hood->ppe_enhanced_resp No ppe_base Standard PPE: - Flame-resistant lab coat - Double gloves (Nitrile + Neoprene) - Safety Goggles solid_or_splash->ppe_base No ppe_enhanced_face Add Face Shield solid_or_splash->ppe_enhanced_face Yes end_procedure Proceed with Caution ppe_base->end_procedure ppe_enhanced_face->ppe_base

Caption: Decision workflow for PPE selection based on experimental conditions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.